4-Fluoro-2-methoxy-5-nitroaniline
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-fluoro-2-methoxy-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSIGSQCZXQTIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726363 | |
| Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075705-01-9 | |
| Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoro-2-methoxy-5-nitroaniline physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxy-5-nitroaniline is a key chemical intermediate with significant applications in the pharmaceutical industry. Its specific substitution pattern makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a precursor to targeted cancer therapies such as Osimertinib and Mereletinib.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its role in the synthesis of advanced pharmaceutical compounds.
Core Physical and Chemical Properties
This compound is a solid at room temperature, appearing as a light yellow to brown crystalline powder.[3] It is sparingly soluble in water but shows good solubility in organic solvents.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂O₃ | [4] |
| Molecular Weight | 186.14 g/mol | [4] |
| Melting Point | 128.0 to 132.0 °C | [3] |
| Boiling Point | 354.8±37.0 °C (Predicted) | [5] |
| Appearance | Light yellow to Brown powder to crystal | [3] |
| CAS Number | 1075705-01-9 | [1][4] |
| IUPAC Name | This compound | [4] |
Spectral Data
¹H NMR (CDCl₃): δ 7.39 (d, J=7.2Hz, 1H), 6.63 (d, J=12.4Hz, 1H), 3.94 (s, 3H), 3.90 (broad, 2H)
Chemical Reactivity and Synthesis
This compound exhibits typical aromatic amine reactivity. The presence of both electron-donating (amino and methoxy) and electron-withdrawing (nitro and fluoro) groups on the benzene (B151609) ring influences its reactivity in various chemical transformations, including substitution and reduction reactions.[2]
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common synthetic routes.
Method 1: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide followed by deprotection
This is a multi-step synthesis that involves the protection of the amine group, followed by nitration and subsequent deprotection.
-
Step A: Acetylation of 4-fluoro-2-methoxyaniline (B49241). In a dry round bottom flask, 4-fluoro-2-methoxyaniline (380 g) is added to acetic acid (950 ml). The mixture is stirred at 25-30°C for 10-15 minutes. Acetic anhydride (B1165640) (439 g) is then slowly added over 1-2 hours, maintaining the temperature at 25-35°C. The reaction mixture is heated to 90°C and stirred for 3-5 hours. After cooling, the mixture is poured into water (1000 ml) and stirred for 1-2 hours. The resulting solid is filtered and washed with water to yield N-(4-fluoro-2-methoxyphenyl)acetamide.[6]
-
Step B: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide. In a dry round bottom flask, N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) is added to sulfuric acid (1025 ml) and the mixture is cooled to 0°C. Fuming nitric acid is added dropwise over 4-6 hours, maintaining the temperature between 0-5°C. The reaction is stirred at 0°C for 1-2 hours. The reaction mixture is then slowly poured into chilled water (3500 ml) and stirred for 1-2 hours. The precipitated solid is filtered, washed with water, and dried to give N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[6]
-
Step C: Deprotection to yield this compound. N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) is suspended in methanol (B129727) (400 ml) in a clean, dry round bottom flask. Hydrochloric acid is added at 25-35°C, and the mixture is heated to reflux for 3-5 hours. The solvent is distilled off under vacuum, and the residue is cooled. Water is added, and the pH is adjusted to 9.0 with NaOH solution. The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from petroleum ether to afford this compound.[6]
Method 2: Direct Nitration of 4-fluoro-2-methoxyaniline
A more direct approach involves the nitration of 4-fluoro-2-methoxyaniline.
-
Procedure: 4-FLUORO-2-METHOXYANILINE (551 mg, 3.90 mmol) is dissolved in dichloromethane (B109758) (39.0 mL). The solution is cooled in an ice bath, and concentrated sulfuric acid (1.85 mL) is added dropwise with stirring. Subsequently, concentrated nitric acid (267 μL, 5.85 mmol) is added dropwise. The reaction is stirred for 3 hours under ice-cooling. A saturated aqueous solution of sodium bicarbonate is then added until the pH reaches 8. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over sodium sulfate. The solvent is removed under reduced pressure to yield this compound (675 mg, 93% yield).[5][7]
Role in Pharmaceutical Synthesis
This compound is a critical starting material for the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[6]
The synthetic pathway to Osimertinib involves the reaction of this compound with a substituted pyrimidine. A key step is the formation of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine.
Experimental Protocol for a Key Synthetic Step
Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine
-
Procedure: In a 2L three-necked flask, 2-pentanol (B3026449) (1000 mL), 3-(2-chloropyrimidin-4-yl)-1-methylindole (50 g), this compound (42 g), and p-toluenesulfonic acid (3.54 g) are combined at room temperature. The reaction mixture is heated to 80°C and stirred for 6 hours. After the reaction is complete, the mixture is cooled to 25-28°C, and the solid product is collected by filtration. The filter cake is washed with preheated 2-pentanol (50°C). The resulting solid is dried in a vacuum oven to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine as a yellow solid (80.1 g, 99.0% yield).[8]
Visualizations
Synthesis Workflow of this compound (Method 1)
Caption: Workflow for the synthesis of this compound via protection, nitration, and deprotection.
Reaction Pathway to Osimertinib Intermediate
Caption: Key reaction step in the synthesis of an Osimertinib intermediate.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. This compound 1075705-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sfdchem.com [sfdchem.com]
- 6. WO2018207120A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 7. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 8. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]
An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Fluoro-2-methoxy-5-nitroaniline, a key intermediate in the pharmaceutical industry.
Molecular Structure and Properties
This compound is a substituted aniline (B41778) with the chemical formula C₇H₇FN₂O₃. It presents as a yellow to brown solid and is utilized as a reagent in the synthesis of various compounds, notably in the preparation of the anticancer agent Mereletinib.[1][2][3]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1075705-01-9 | ChemicalBook, Synquest Labs |
| Molecular Formula | C₇H₇FN₂O₃ | MedchemExpress, Pharmaffiliates |
| Molecular Weight | 186.14 g/mol | MedchemExpress, Pharmaffiliates |
| SMILES | COC1=CC(=C(C=C1N)--INVALID-LINK--[O-])F | PubChem |
| InChI | InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | PubChem |
Below is a 2D representation of the molecular structure of this compound, generated using the DOT language.
Figure 1. 2D Molecular Structure of this compound
Experimental Data
Spectroscopic Data
While detailed experimental parameters are not publicly available, ¹H NMR and HPLC data are referenced in certificates of analysis for commercially available this compound. The ¹H NMR spectrum is stated to be consistent with the expected structure, and HPLC analysis indicates a purity of over 99%.
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported. Below are two detailed protocols.
Protocol 1: Nitration of 4-Fluoro-2-methoxyaniline (B49241)
This protocol involves the direct nitration of 4-fluoro-2-methoxyaniline.
-
Materials:
-
4-Fluoro-2-methoxyaniline
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid (approx. 4.7 eq) dropwise with stirring.
-
Add concentrated nitric acid (1.5 eq) dropwise to the cooled solution.
-
Continue stirring the reaction mixture in the ice bath for 3 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH reaches 8.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
-
Protocol 2: Synthesis from N-acetylated Precursor
This method involves the protection of the aniline, followed by nitration and deprotection.
-
Materials:
-
N-(4-fluoro-2-methoxyphenyl)acetamide
-
Methanol (CH₃OH)
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
Suspend N-(4-fluoro-2-methoxyphenyl)acetamide in methanol.
-
Add hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Distill off the solvent completely under vacuum.
-
Cool the residue to 10°C and stir for 2-3 hours to facilitate precipitation.
-
Isolate the solid product by filtration.
-
Logical Relationships in Synthesis
The synthesis of this compound often serves as a crucial step in the multi-step synthesis of more complex pharmaceutical compounds. The logical workflow for its synthesis and subsequent use is depicted below.
Figure 2. Synthetic workflow for this compound.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Fluoro-2-methoxy-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4-Fluoro-2-methoxy-5-nitroaniline (CAS No: 1075705-01-9), a key intermediate in the synthesis of various pharmaceutical compounds, notably Mereletinib, a potent kinase inhibitor used in cancer treatment.[1] Adherence to strict safety protocols is paramount when working with this chemical to mitigate potential health risks and ensure a safe laboratory environment.
Physicochemical and Hazard Profile
This compound is a solid, light yellow to brown crystalline powder. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695) and acetone.[1] A summary of its key identifiers and properties is provided below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1075705-01-9 |
| Molecular Formula | C7H7FN2O3 |
| Molecular Weight | 186.14 g/mol |
| Physical Form | Light yellow to Brown powder/crystal |
| Storage Temperature | Refrigerator |
Source: PubChem, Sigma-Aldrich, TCI[2]
The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |
Source: PubChem, ChemicalBook, TCI[2][3]
GHS Hazard Communication
Consistent with its GHS classification, this compound is associated with the following pictograms and signal word:
| Pictogram | Signal Word |
| GHS07 (Exclamation Mark), GHS08 (Health Hazard) | Warning |
Source: Sigma-Aldrich, ChemicalBook[3]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure operator safety, the following engineering controls and personal protective equipment are mandatory when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4][5] |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant and impervious clothing.[3][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][5] |
Safe Handling and Storage Protocol
A logical workflow for the safe handling and storage of this compound is depicted below. This workflow is essential to prevent accidental exposure and maintain the integrity of the compound.
Caption: Workflow for Safe Handling and Storage.
Handling Procedures
-
Always handle the compound in a well-ventilated place.[3]
-
Wear suitable protective clothing, including gloves and eye protection.[1][3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Do not eat, drink, or smoke when using this product.[3]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep away from sources of heat, flames, and incompatible materials such as acids, strong oxidizing agents, strong bases, acid anhydrides, acid chlorides, and chloroformates.[1][4]
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[3][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Evacuate personnel to safe areas.[3][4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[3]
-
Containment and Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[3]
Disposal Considerations
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][6] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]
Experimental Protocols
While this guide focuses on safety and handling, it is important to note that this compound is primarily used as a reagent in chemical synthesis. One documented synthetic application is in the preparation of the anticancer drug Mereletinib.[8] A patented process describes the nitration of N-protected-4-fluoro-2-methoxyaniline to produce an intermediate that is then deprotected to yield this compound.[9] Researchers using this compound should consult relevant literature for specific experimental protocols related to their intended application.
The logical flow for a chemical spill response is outlined in the diagram below.
Caption: Chemical Spill Response Workflow.
Conclusion
This compound is a valuable chemical intermediate with significant applications in drug development. However, its hazardous properties necessitate strict adherence to the safety and handling precautions outlined in this guide. By implementing proper engineering controls, utilizing appropriate personal protective equipment, and following established protocols for handling, storage, and emergency response, researchers can work safely with this compound and minimize potential risks. Always consult the most up-to-date Safety Data Sheet before use.[1]
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. This compound | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1075705-01-9 Name: this compound [xixisys.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 1075705-01-9 [chemicalbook.com]
- 9. WO2018207120A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
4-Fluoro-2-methoxy-5-nitroaniline material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4-Fluoro-2-methoxy-5-nitroaniline, a key intermediate in the synthesis of various active pharmaceutical ingredients. The information is compiled from various safety data sheets and chemical suppliers, offering a detailed resource for laboratory and research applications.
Chemical and Physical Properties
This compound is a solid, crystalline powder, with its color ranging from pale yellow to yellow-red and orange-red.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695) and acetone.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇FN₂O₃ | [3][4] |
| Molecular Weight | 186.14 g/mol | [3][4] |
| Appearance | Crystal - Powder / Pale yellow - Yellow red - Orange - Red | |
| Melting Point | 128.0 to 132.0 °C | |
| Boiling Point | 354.8 ± 37.0 °C (Predicted) | |
| Density | 1.412 ± 0.06 g/cm³ (Predicted) | [2] |
| Water Solubility | 0.52 g/L (25 °C) | [5] |
| Storage Temperature | Refrigerator, under inert gas (nitrogen or Argon) at 2–8 °C |
Hazard Identification and Safety
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[4][6]
GHS Hazard Classification: [4]
-
Acute Toxicity, Oral: Category 4
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H341: Suspected of causing genetic defects.
Signal Word: Warning[6]
Pictograms:
-
GHS07 (Exclamation Mark)
-
GHS08 (Health Hazard)
Handling and Storage
Precautions for Safe Handling:
-
Handle in a well-ventilated place.[6]
-
Wear suitable protective clothing, gloves, and eye/face protection.[6]
-
Avoid contact with skin and eyes.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge steam.[6]
-
Do not eat, drink, or smoke when using this product.
Conditions for Safe Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store locked up.
-
Store apart from foodstuff containers or incompatible materials.[6]
First Aid Measures
| Exposure Route | First Aid Measures |
| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| In Case of Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two detailed protocols.
Method 1: Nitration of 4-Fluoro-2-methoxyaniline (B49241)
This method involves the direct nitration of 4-fluoro-2-methoxyaniline using concentrated nitric and sulfuric acids.
-
Materials:
-
4-Fluoro-2-methoxyaniline (551 mg, 3.90 mmol)
-
Dichloromethane (B109758) (39.0 mL)
-
Concentrated sulfuric acid (1.85 mL)
-
Concentrated nitric acid (267 μL, 5.85 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine
-
Sodium sulfate (B86663)
-
-
Procedure:
-
Dissolve 4-fluoro-2-methoxyaniline in dichloromethane in a flask.
-
Under ice-cooling and with stirring, add concentrated sulfuric acid dropwise.
-
Subsequently, add concentrated nitric acid dropwise.
-
Stir the reaction mixture for 3 hours under ice-cooling.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH reaches 8.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the product.
-
Yield: 675 mg (93%)[7]
-
Method 2: Protection-Nitration-Deprotection Sequence
This multi-step synthesis involves the protection of the aniline, followed by nitration and subsequent deprotection.
-
Step A: Acetamide Protection
-
Add 4-fluoro-2-methoxyaniline (380 g) to acetic acid (950 ml) in a dry round bottom flask and stir for 10-15 minutes at 25-30°C.
-
Slowly add acetic anhydride (B1165640) (439 g) to the reaction mass at 25-35°C over 1.0-2.0 hours.
-
Heat the reaction mass to 90°C and stir for 3.0-5.0 hours.
-
Decompose the reaction mass in water (1000 ml) and stir at 25-30°C for 1.0-2.0 hours.
-
Filter the solid, wash with water, and extract with ethyl acetate.
-
-
Step B: Nitration
-
Add N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) to sulfuric acid (1025 ml) in a dry round bottom flask and cool to 0°C.
-
Add fuming nitric acid to the reaction mass at 0-5°C over 4-6 hours and stir at 0°C for 1.0-2.0 hours.
-
Slowly decompose the reaction mass into chilled water (3500 ml) and stir for 1.0-2.0 hours.
-
Filter the solid, wash with water, and dry.
-
-
Step C: Deprotection
-
Add N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) to methanol (B129727) (400 ml) in a clean and dry round bottom flask.
-
Add hydrochloric acid to the reaction mass at 25-35°C.
-
Heat the reaction mass to reflux and stir for 3.0-5.0 hours.
-
Distill out the solvent completely under vacuum and cool the reaction mass to 10°C.
-
Filter the solid, add water, and adjust the pH to 9.0 with NaOH solution.
-
Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Distill the solvent under vacuum, add petroleum ether to the residue, cool, and stir to precipitate the product.
-
Filter, wash with petroleum ether, and dry to obtain the final product.
-
Logical Relationships and Workflows
The synthesis of this compound is a critical step in the production of advanced pharmaceutical compounds. Its role as a key intermediate highlights its importance in multi-step organic synthesis.
References
- 1. This compound(1075705-01-9) 1H NMR spectrum [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. This compound | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 1075705-01-9 [chemicalbook.com]
Unveiling the Hazard Profile of 4-Fluoro-2-methoxy-5-nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential hazards associated with exposure to 4-Fluoro-2-methoxy-5-nitroaniline, a key intermediate in pharmaceutical synthesis. While specific quantitative toxicological data for this compound remains limited in publicly accessible literature, this guide synthesizes available safety information, GHS classifications, and toxicological data from structurally related nitroaniline compounds to offer a robust assessment of its potential risks. This document is intended to inform safe handling procedures, risk assessment strategies, and to underscore the importance of appropriate personal protective equipment and engineering controls in a research and development setting.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements, indicating its potential to cause significant health effects upon exposure.[1][2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
Signal Word: Warning
Toxicological Profile
Acute Toxicity (Oral)
The classification of this compound as "Harmful if swallowed" (Acute Toxicity, Category 4) suggests an oral LD50 value is likely to be in the range of 300 to 2000 mg/kg body weight for rats. For comparison, the oral LD50 value for 2-nitroaniline (B44862) in rats is reported as 1838 mg/kg.[6] Studies on p-nitroaniline in mice showed that a dose of 1000 mg/kg resulted in death within 4 days.[7]
Skin and Eye Irritation
The compound is classified as a skin and eye irritant.[1][2] Contact with the skin is likely to cause redness, itching, and inflammation. Ocular exposure may result in significant irritation, pain, and potential damage to the cornea or other eye structures. The irritant effects are a common characteristic of nitroaniline derivatives.
Respiratory Irritation
Inhalation of dust or aerosols of this compound may cause irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation of the mucous membranes.[1][2]
Mutagenicity
There is a concern that this compound is "suspected of causing genetic defects." This is a significant hazard for researchers and professionals handling the compound. In vitro mutagenicity assays on other nitroanilines have shown mixed results, with some demonstrating mutagenic potential in bacterial reverse mutation assays (Ames test), particularly with metabolic activation.[5] For instance, 2-Methoxy-4-nitroaniline (B147289) induced significant increases in mutant colonies in Salmonella typhimurium strains TA100 and TA98, both with and without metabolic activation.[8]
Systemic Effects
A critical hazard associated with many nitroaniline compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[4][5] This can lead to cyanosis, headache, dizziness, and in severe cases, can be life-threatening. While not explicitly stated in the GHS classification for this specific compound, it is a known risk for the chemical class.
Experimental Protocols for Hazard Assessment
The hazard classifications for chemical compounds like this compound are typically determined through a series of standardized toxicological tests, often following OECD (Organisation for Economic Co-operation and Development) guidelines. The following are summaries of the likely methodologies that would be employed.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
-
Principle: This method uses a stepwise procedure with a small number of animals per step to determine the acute oral toxicity. The outcome of one step determines the dosage for the next.
-
Procedure: A starting dose is administered to a group of three fasted female rats. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. If no mortality occurs, the next higher dose is used in another group of three animals. If mortality is observed, the test is repeated with a lower dose.
-
Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories based on the observed mortality at different dose levels.
Skin Irritation - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)
-
Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Procedure: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a single albino rabbit. The patch is covered with a gauze dressing for 4 hours. After the exposure period, the substance is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
-
Endpoint: The severity of the skin reactions is scored, and the substance is classified as an irritant or non-irritant based on the mean scores.
Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
-
Principle: This guideline describes a procedure to assess the potential of a substance to cause reversible or irreversible damage to the eye.
-
Procedure: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated and serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
-
Endpoint: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the observed effects. In vitro alternatives like the Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) are also used to reduce animal testing.[9][10][11][12][13]
Mutagenicity - OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)
-
Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a substance to cause reverse mutations, restoring the ability of the bacteria to grow in an amino acid-deficient medium.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Workflow and Logical Relationships
The assessment of chemical hazards follows a structured workflow, from initial characterization to risk management. The following diagram illustrates a typical process for evaluating the potential hazards of a new chemical entity in a drug development setting.
Caption: Chemical Hazard Assessment Workflow.
Safe Handling and Exposure Control
Given the identified hazards, stringent safety precautions are mandatory when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate filter cartridge should be used.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Spill and Waste Management: Spills should be cleaned up promptly using appropriate absorbent materials, and all waste should be disposed of as hazardous chemical waste in accordance with local regulations.
Conclusion
This compound presents multiple potential health hazards, including acute oral toxicity, skin and eye irritation, respiratory irritation, and suspected mutagenicity. While specific quantitative toxicological data for this compound is not widely available, information from structurally related nitroanilines suggests a potential for systemic toxicity, including methemoglobinemia. Professionals in research and drug development must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to mitigate the risks associated with exposure. Further toxicological studies on this compound are warranted to fully characterize its hazard profile and establish definitive safe exposure limits.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of a modified HET-CAM assay as a screening test for eye irritancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Pivotal Role of 4-Fluoro-2-methoxy-5-nitroaniline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-methoxy-5-nitroaniline has emerged as a critical starting material in the synthesis of highly targeted anti-cancer therapies. Its unique substitution pattern of electron-withdrawing and -donating groups on an aniline (B41778) scaffold makes it a versatile building block for constructing complex heterocyclic compounds with significant pharmacological activity. This technical guide provides an in-depth analysis of the role of this compound in the development of key oncology drugs, with a focus on the epidermal growth factor receptor (EGFR) inhibitor Osimertinib and the fibroblast growth factor receptor (FGFR) inhibitor Mereletinib. Detailed synthetic protocols, quantitative biological data, and mechanistic insights into their respective signaling pathways are presented to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction
The landscape of cancer treatment has been revolutionized by the development of targeted therapies that selectively inhibit specific molecular pathways driving tumorigenesis. A key component in the synthesis of several of these advanced therapeutics is the chemical intermediate this compound. This compound, with the molecular formula C₇H₇FN₂O₃, serves as a crucial scaffold for the elaboration of potent and selective kinase inhibitors. Its strategic placement of a fluorine atom, a methoxy (B1213986) group, and a nitro group on the aniline ring allows for sequential and regioselective chemical modifications, ultimately leading to the final active pharmaceutical ingredients (APIs). This guide will explore the journey of this compound from a simple chemical intermediate to a cornerstone in the synthesis of life-saving medications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in multi-step organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₇FN₂O₃ | [1] |
| Molecular Weight | 186.14 g/mol | [1] |
| CAS Number | 1075705-01-9 | [1] |
| Appearance | Yellow to orange crystalline powder | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone; sparingly soluble in water. | |
| Melting Point | 145-149 °C |
Application in the Synthesis of Osimertinib (EGFR Inhibitor)
Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that has demonstrated remarkable efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, including the T790M resistance mutation. This compound is a key starting material in the multi-step synthesis of this life-saving drug.
EGFR Signaling Pathway and Mechanism of Action of Osimertinib
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[2] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, resulting in uncontrolled cell division.[2] First and second-generation EGFR inhibitors, while initially effective, often lead to the development of resistance, most commonly through the T790M "gatekeeper" mutation. Osimertinib was specifically designed to overcome this resistance mechanism by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of EGFR, thereby irreversibly inhibiting its activity.[3] This targeted inhibition blocks downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, leading to apoptosis of cancer cells.
Experimental Workflow for Osimertinib Synthesis
The synthesis of Osimertinib from this compound is a multi-step process that involves the sequential formation of key intermediates. The general workflow is depicted below.
References
Methodological & Application
Application Notes and Protocols: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, a key reaction in the synthesis of various pharmaceutical intermediates. The procedure outlines the preparation of the starting material and its subsequent nitration to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
Data Presentation
The following tables summarize the quantitative data for the key steps in this synthesis.
Table 1: Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide
| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Yield (%) |
| 4-fluoro-2-methoxyaniline (B49241) | C₇H₈FNO | 141.14 | 380 g | 2.69 | |
| Acetic Anhydride (B1165640) | C₄H₆O₃ | 102.09 | 439 g | 4.30 | |
| Acetic Acid | C₂H₄O₂ | 60.05 | 950 ml | - | |
| Product | C₉H₁₀FNO₂ | 183.18 | 410 g | 2.24 | 83.13 |
Table 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Yield (%) |
| N-(4-fluoro-2-methoxyphenyl)acetamide | C₉H₁₀FNO₂ | 183.18 | 410 g | 2.24 | |
| Sulfuric Acid | H₂SO₄ | 98.08 | 1025 ml | - | |
| Fuming Nitric Acid | HNO₃ | 63.01 | - | - | |
| Product | C₉H₉FN₂O₄ | 228.18 | 400 g | 1.75 | 78.30 |
Experimental Protocols
The following protocols are adapted from a patented, large-scale synthesis and provide a detailed methodology for the preparation of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
Step 1: Preparation of N-(4-fluoro-2-methoxyphenyl)acetamide
This step involves the acetylation of 4-fluoro-2-methoxyaniline.
Materials:
-
4-fluoro-2-methoxyaniline (380 g)
-
Acetic acid (950 ml)
-
Acetic anhydride (439 g)
-
Water
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Dry round bottom flask
Procedure:
-
To a dry round bottom flask, add acetic acid (950 ml) and 4-fluoro-2-methoxyaniline (380 g).
-
Stir the reaction mass at 25-30°C for 10-15 minutes.
-
Slowly add acetic anhydride (439 g) to the reaction mass at 25-35°C over a period of 1.0-2.0 hours.
-
Heat the reaction mass to 90°C and stir at the same temperature for 3.0-5.0 hours.
-
Decompose the reaction mass in water (1000 ml) and stir at 25-30°C for 1.0-2.0 hours.
-
Filter the solid and wash with water (300 ml).
-
Extract the reaction mass with ethyl acetate (2000 ml).
-
The solvent is distilled out under vacuum.
-
Add petroleum ether (500 ml) to the residue, cool to below 10°C, and stir for 30 minutes.
-
Filter the solid and wash with petroleum ether (150 ml).
-
Dry the solid at 50-60°C for 3-5 hours to yield N-(4-fluoro-2-methoxyphenyl)acetamide (Yield - 410 g; 83.13%).[1]
Step 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
This step describes the nitration of the previously synthesized acetamide.
Materials:
-
N-(4-fluoro-2-methoxyphenyl)acetamide (410 g)
-
Sulfuric acid (1025 ml)
-
Fuming nitric acid
-
Chilled water
-
Dry round bottom flask
Procedure:
-
In a dry round bottom flask, add sulfuric acid (1025 ml) and N-(4-fluoro-2-methoxyphenyl)acetamide (410 g).
-
Cool the reaction mass to 0°C.
-
Add fuming nitric acid to the reaction mass at 0-5°C over 4-6 hours and stir at 0°C for 1.0-2.0 hours.
-
Slowly decompose the reaction mass into chilled water (3500 ml).
-
Stir the reaction mass for 1.0 - 2.0 hours.
-
Stir the reaction mass at 25-35°C for 3.0 hours.
-
Filter the solid, wash with water (1000 ml), and dry at 50-60°C for 3-5 hours to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (Yield - 400 g; 78.30%).[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
Reaction Mechanism
Caption: Electrophilic aromatic substitution mechanism for the nitration reaction.
References
Application Notes and Protocols: Synthesis of Mereletinib Utilizing 4-Fluoro-2-methoxy-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mereletinib (Osimertinib, AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3][4] A critical starting material in the synthesis of this potent therapeutic agent is 4-Fluoro-2-methoxy-5-nitroaniline.[5][6][7][8] This document provides detailed application notes and experimental protocols for the synthesis of Mereletinib, with a particular focus on the utilization of this compound. It also outlines the mechanism of action of Mereletinib and the relevant signaling pathways.
Introduction
This compound is a key building block in the chemical synthesis of Mereletinib.[5][6][7][8] Its unique substitution pattern, featuring a fluorine atom, a methoxy (B1213986) group, and a nitro group on an aniline (B41778) backbone, makes it an ideal precursor for constructing the complex molecular architecture of Mereletinib.[5][6] This intermediate allows for the sequential introduction of other essential functionalities required for the drug's activity. The synthesis of Mereletinib involves a multi-step process where this compound undergoes a series of transformations to ultimately yield the final active pharmaceutical ingredient (API).
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this key intermediate is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C7H7FN2O3 | [5] |
| Molecular Weight | 186.14 g/mol | [5][7] |
| Appearance | White solid | [5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone. | [5] |
| CAS Number | 1075705-01-9 | [7][9] |
Synthesis of this compound
A common method for the preparation of this compound involves the nitration of 4-Fluoro-2-methoxyaniline.
Experimental Protocol:
-
Dissolve 4-Fluoro-2-methoxyaniline (1.0 equivalent) in dichloromethane.
-
Under ice-cooling, slowly add concentrated sulfuric acid.
-
Add concentrated nitric acid dropwise while maintaining the low temperature.
-
Stir the reaction mixture for 3 hours under ice-cooling.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 8.
-
Separate the organic layer, wash it with saturated aqueous sodium bicarbonate solution and then with saturated brine.
-
Dry the organic layer over sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain this compound.
A reported yield for this reaction is approximately 93%.[6][10]
Synthesis of Mereletinib from this compound
The following is a representative synthetic pathway for the production of Mereletinib starting from this compound.
Experimental Workflow
Caption: Synthetic workflow for Mereletinib.
Experimental Protocols:
Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine [11]
-
A mixture of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), this compound (1.0 eq), and methanesulfonic acid (1.2 eq) in 1,4-dioxane (B91453) is heated to 80°C and stirred for 5 hours.
-
After cooling, N,N-Diisopropylethylamine (DIPEA) (2.2 eq) is added.
-
The resulting mixture is filtered and dried under vacuum.
-
Yield: Approximately 89.7%[11]
-
Step 2: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine [11]
-
A mixture of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (1.0 eq), N,N,N'-trimethyl-1,2-ethanediamine (1.3 eq), and DIPEA (1.3 eq) in N,N-Dimethylacetamide (DMAc) is heated to 80°C and stirred for 5 hours.
-
An aqueous solution of NaOH is added.
-
The resulting mixture is filtered and dried under vacuum.
-
Yield: Approximately 97.4%[11]
-
Step 3: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine [12][13]
-
The nitro compound from the previous step is dissolved in methanol.
-
Palladium on carbon (Pd/C) is added as a catalyst.
-
The mixture is subjected to hydrogenation (H2) for 2 hours.
Step 4: Synthesis of Mereletinib (N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide) [12][13]
-
The triamine product from the reduction step is dissolved in tetrahydrofuran (B95107) (THF).
-
Triethylamine (TEA) is added to the solution.
-
The mixture is cooled to 0°C, and acryloyl chloride is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 3 hours.
Quantitative Data Summary
| Step | Product | Starting Materials | Key Reagents | Solvent | Yield |
| 1 | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine | This compound, 3-(2-Chloro-4-pyrimidinyl)-1-methyl-1H-indole | Methanesulfonic acid, DIPEA | 1,4-Dioxane | ~90%[11] |
| 2 | N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine | Product from Step 1, N,N,N'-trimethyl-1,2-ethanediamine | DIPEA | DMAc | ~97%[11] |
| 3 | N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine | Product from Step 2 | H2, Pd/C | Methanol | Quantitative[12][13] |
| 4 | Mereletinib (Osimertinib) | Product from Step 3, Acryloyl chloride | TEA | THF | ~87%[12][13] |
Mechanism of Action of Mereletinib
Mereletinib is an irreversible inhibitor of EGFR, targeting both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1][3][14] The drug covalently binds to the cysteine-797 residue in the ATP-binding site of the mutant EGFR.[3] This binding blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][14] A key advantage of Mereletinib is its selectivity for mutant EGFR over wild-type EGFR, which helps in reducing side effects associated with the inhibition of normal EGFR activity in healthy tissues.[3]
EGFR Signaling Pathway
Caption: Mereletinib's inhibition of the EGFR signaling pathway.
Conclusion
This compound is an indispensable intermediate in the synthesis of Mereletinib. The protocols outlined in this document provide a framework for the laboratory-scale synthesis of this important anticancer drug. A thorough understanding of the reaction conditions and the mechanism of action is vital for researchers and professionals involved in the development of targeted cancer therapies.
References
- 1. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. What is Osimertinib mesylate used for? [synapse.patsnap.com]
- 5. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Cas 1075705-01-9,this compound | lookchem [lookchem.com]
- 7. apicule.com [apicule.com]
- 8. WO2018207120A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 9. This compound- Osimertinib-江苏宏尔瑞新材料有限公司 [hongruichemical.com]
- 10. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 11. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
Application Notes and Protocols: 4-Fluoro-2-methoxy-5-nitroaniline as a Key Intermediate in the Synthesis of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Osimertinib (B560133) (marketed as Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M mutations. The efficient and scalable synthesis of Osimertinib is a critical aspect of its production, relying on the strategic use of key chemical intermediates. Among these, 4-Fluoro-2-methoxy-5-nitroaniline serves as a crucial starting material for constructing the core structure of the drug.
This document provides detailed application notes and experimental protocols for the synthesis of Osimertinib, focusing on the utilization of this compound.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a foundational step in the overall production of Osimertinib. One common method involves the nitration of 4-fluoro-2-methoxyaniline. An alternative patented method starts from 3-fluoroanisole (B32098), which undergoes dinitration followed by a selective reduction.
Protocol 1: Synthesis of this compound from 3-Fluoroanisole
This protocol is based on a two-step process involving dinitration and subsequent selective reduction.
Step A: Preparation of 3-Fluoro-4,6-dinitroanisole
-
In a 1L reaction flask, add 792g of 98% concentrated sulfuric acid.
-
Under stirring, add 160g of 3-fluoroanisole in batches.
-
Cool the mixture to a temperature between -10°C and -5°C.
-
While maintaining the temperature between -10°C and 0°C, slowly add 183g of 98% concentrated nitric acid.
-
After the addition is complete, stir for an additional 10 minutes.
-
Allow the reaction mixture to warm to room temperature (20-25°C) and continue stirring for 3 hours.[1]
-
Slowly pour the reaction mixture into 1500mL of ice water, ensuring the temperature remains below 20°C.
-
Warm the resulting mixture to 30-35°C and stir for 3 hours.[1]
-
Filter the precipitate, wash the filter cake with water, and dry to obtain 3-fluoro-4,6-dinitroanisole.[1]
Step B: Preparation of this compound
-
To a 1L reaction flask, add 300mL of water.
-
Add 60g of the 3-fluoro-4,6-dinitroanisole prepared in the previous step.
-
Add an alkaline solution and heat the mixture.
-
Add a weak reducing agent in batches while maintaining the temperature.
-
Stir the reaction until completion, monitoring via thin-layer chromatography (TLC).
-
Filter the crude product, wash, and recrystallize from methanol (B129727) to obtain pure this compound.
Quantitative Data for Intermediate Synthesis
| Parameter | Value | Reference |
| Starting Material | 3-Fluoroanisole | [1] |
| Reagents (Step A) | Conc. H₂SO₄, Conc. HNO₃ | [1] |
| Temperature (Step A) | -10°C to 25°C | [1] |
| Reaction Time (Step A) | ~3.5 hours | [1] |
| Intermediate | 3-Fluoro-4,6-dinitroanisole | [1] |
| Purity (Intermediate) | 98.5% | [1] |
| Yield (Intermediate) | 90% | [1] |
| Final Product | This compound | [1] |
Synthesis of Osimertinib from this compound
The conversion of this compound to Osimertinib is a multi-step process. A widely adopted convergent synthesis route improves efficiency and overall yield.[2][3]
Caption: Overall synthetic pathway from the key intermediate to Osimertinib.
Protocol 2: Multi-step Synthesis of Osimertinib
Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (Compound 3)
-
Charge a reaction vessel with 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (10.26 mol), this compound (10.26 mol), methanesulfonic acid (12.28 mol), and 1,4-dioxane (B91453) (42.5 L).[4]
-
Heat the mixture to 80°C and stir for 5 hours.[4]
-
Add N,N-diisopropylethylamine (DIPEA) (22.60 mol).[4]
-
Filter the resulting mixture and dry the solid under a vacuum to yield the product.[4]
Step 2: Synthesis of N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (Compound 4)
-
Combine the product from Step 1 (4.58 mol) with N,N,N'-trimethyl-1,2-ethanediamine (6.00 mol), DIPEA (5.96 mol), and N,N-dimethylacetamide (DMAc) (12.6 L).[4]
-
Heat the mixture to 80°C and stir for 5 hours.[4]
-
Add an aqueous solution of NaOH.
-
Filter the resulting solid and dry under a vacuum to obtain the desired intermediate.[4]
Step 3: Reduction of the Nitro Group (to Compound 5)
-
Dissolve the nitro compound from Step 2 in a suitable solvent mixture, such as ethanol (B145695) and water.
-
Add a reducing agent. Common systems include iron powder with ammonium (B1175870) chloride or catalytic hydrogenation using Pd/C.[2][5]
-
Heat the mixture to reflux and stir for approximately 2-3 hours.[5][6]
-
After the reaction is complete, filter the mixture (e.g., through diatomaceous earth) to remove the catalyst or iron residues.
-
Evaporate the solvent under reduced pressure to obtain the aniline (B41778) intermediate. This intermediate can be unstable and is often used directly in the next step without extensive purification.[4]
Caption: Workflow for the critical nitro group reduction step.
Step 4: Acrylation to form Osimertinib
-
Dissolve the aniline intermediate from Step 3 in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF).
-
Add a base, such as triethylamine (B128534) (TEA).
-
Cool the mixture to 0°C.
-
Slowly add acryloyl chloride and allow the reaction to warm to room temperature over approximately 3 hours.[5]
-
Upon completion, the final product, Osimertinib, can be isolated and purified.
Quantitative Data for Osimertinib Synthesis
| Step | Reactants | Reagents / Solvents | Conditions | Yield | Reference |
| 1 | This compound, 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole | Methanesulfonic acid, DIPEA, 1,4-Dioxane | 80°C, 5h | 89.7% | [4] |
| 2 | Compound 3, N,N,N'-trimethylethane-1,2-diamine | DIPEA, DMAc | 80°C, 5h | 97.4% | [4] |
| 3 | Compound 4 | H₂, Pd/C, MeOH | 2h | Quantitative | [5] |
| 4 | Compound 5 | Acryloyl chloride, THF, TEA | 0°C to RT, 3h | 87% | [5] |
| Overall | - | - | - | up to 68% | [2] |
Mechanism of Action: EGFR Signaling Inhibition
Osimertinib functions by irreversibly binding to specific mutant forms of the epidermal growth factor receptor (EGFR), including those with the T790M resistance mutation. This binding blocks the downstream signaling pathways that promote cancer cell proliferation and survival.
Caption: Osimertinib's mechanism of inhibiting the EGFR signaling cascade.
Application Notes
-
Convergent Synthesis: The described route is a convergent synthesis, which offers advantages over linear routes by avoiding potential intermediate degradation and improving overall efficiency and yield.[2][3]
-
Reduction Step: The reduction of the nitro group is a critical step. While catalytic hydrogenation with Pd/C is efficient and clean, yielding quantitative results, the use of iron in acidic conditions is a classical and robust alternative.[2][5][7] The choice of method may depend on scale, cost, and available equipment.
-
Purity and Isolation: The purity of the final Osimertinib product is paramount. High-performance liquid chromatography (HPLC) is used to assess purity, with targets often exceeding 99%.[2][3] The isolation of the aniline intermediate (Compound 5) after the reduction step can be challenging due to its instability; therefore, some improved processes use it directly in the subsequent acylation step without full purification.[4]
-
Acrylation: The final acrylation step can be sensitive as acryloyl chloride is highly reactive. Controlled temperature (starting at 0°C) and slow addition are crucial to prevent polymerization and side reactions.[5][7] An alternative two-step sequence using 3-chloropropanoyl chloride followed by elimination can also be employed to install the acrylamide (B121943) group, sometimes improving the overall yield of this transformation.[4][7]
References
- 1. Synthesis method of osimertinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib mesylate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Role of 4-Fluoro-2-methoxy-5-nitroaniline in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxy-5-nitroaniline is a pivotal intermediate in the synthesis of targeted cancer therapeutics. Its unique substitution pattern, featuring an aniline (B41778) amine group, a methoxy (B1213986) group, a nitro group, and a fluorine atom on a benzene (B151609) ring, provides a versatile scaffold for the construction of complex pharmacologically active molecules. The electron-withdrawing nature of the nitro group and the fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr), while the amino group can be further functionalized, making it a valuable building block in medicinal chemistry.
This document provides detailed application notes on the reaction mechanisms of this compound in the synthesis of two prominent kinase inhibitors: Osimertinib (B560133) and Mereletinib. It also includes detailed experimental protocols for key reactions and outlines the biological signaling pathways these drugs target.
Application in Osimertinib Synthesis
Osimertinib (marketed as Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] this compound serves as a crucial starting material for the construction of the substituted aniline core of Osimertinib.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The key reaction involving this compound in the synthesis of Osimertinib is a nucleophilic aromatic substitution (SNAr). In this reaction, the lone pair of electrons on the amine of a pyrimidine (B1678525) derivative attacks the carbon atom bearing the fluorine atom on the this compound ring. The strongly electron-withdrawing nitro group in the para position relative to the fluorine atom stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the fluoride (B91410) ion.
Experimental Protocol: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
This protocol describes the coupling of this compound with 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole, a key step in the synthesis of Osimertinib.
Materials:
-
3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole
-
This compound
-
Methanesulfonic acid
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
A mixture of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (2.50 kg, 10.26 mol), this compound (1.91 kg, 10.26 mol), and methanesulfonic acid (1.18 kg, 12.28 mol) in 1,4-dioxane (42.5 L) is prepared.[2]
-
The reaction mixture is heated to 80°C and stirred for 5 hours.[2]
-
After the reaction is complete, N,N-Diisopropylethylamine (DIPEA) (2.92 kg, 22.60 mol) is added to the mixture.[2]
-
The resulting mixture is filtered and the solid is dried under vacuum to yield the product.[2]
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole | 243.69 | 10.26 | 2.50 kg |
| This compound | 186.14 | 10.26 | 1.91 kg |
| Methanesulfonic acid | 96.11 | 12.28 | 1.18 kg |
| 1,4-Dioxane | 88.11 | - | 42.5 L |
| DIPEA | 129.24 | 22.60 | 2.92 kg |
| Product | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine | - | 3.67 kg (89.7% yield) [2] |
Downstream Signaling Pathway of Osimertinib
Osimertinib targets and inhibits the kinase activity of mutant Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
Application in Mereletinib Synthesis
Mereletinib is a potent inhibitor of the mutant BRAFV600E kinase, a driver mutation in various cancers, including melanoma. This compound is a key starting material for the synthesis of Mereletinib, where it undergoes a series of transformations.
Reaction Mechanism and Workflow
The synthesis of Mereletinib from this compound involves a multi-step process. A plausible synthetic route begins with a nucleophilic aromatic substitution to introduce a side chain, followed by the reduction of the nitro group to an amine. This newly formed amine can then participate in further reactions to build the final drug molecule.
Experimental Protocol: Reduction of the Nitro Group
A general method for the reduction of an aromatic nitro group, a key transformation in the synthesis of Mereletinib intermediates, is provided below. This protocol is based on a similar reduction step in a related synthesis.
Materials:
-
Nitro-substituted aromatic compound
-
Water
-
Iron powder
-
Ammonium (B1175870) chloride
Procedure:
-
In a suitable reaction vessel, dissolve the nitro-substituted aromatic compound (1 eq) in a mixture of ethanol and water.
-
Add iron powder (6 eq) and ammonium chloride (0.7 eq) to the solution.[3]
-
Heat the reaction mixture to reflux and stir for 2 hours.[3]
-
Upon completion, filter the reaction mixture to remove the iron salts.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield the corresponding aniline.
| Reagent | Molar Equivalents |
| Nitro-substituted aromatic compound | 1 |
| Iron powder | 6 |
| Ammonium chloride | 0.7 |
Downstream Signaling Pathway of Mereletinib
Mereletinib targets the BRAFV600E mutant protein, which is a key component of the MAPK/ERK signaling pathway. The V600E mutation leads to constitutive activation of BRAF, resulting in uncontrolled cell proliferation. Mereletinib inhibits the kinase activity of BRAFV600E, thereby blocking the downstream signaling cascade.
Conclusion
This compound is a critical and versatile building block in the synthesis of targeted therapies for cancer. Its reactivity, particularly in nucleophilic aromatic substitution and the functionalization of its amino and nitro groups, allows for the efficient construction of complex drug molecules like Osimertinib and Mereletinib. Understanding the reaction mechanisms and the biological pathways these drugs target is essential for the development of new and improved kinase inhibitors. The protocols provided herein offer a foundation for researchers in the field of drug discovery and development to further explore the potential of this important chemical intermediate.
References
Application Notes and Protocols for Reactions Involving 4-Fluoro-2-methoxy-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for chemical reactions involving 4-Fluoro-2-methoxy-5-nitroaniline, a key intermediate in the synthesis of several pharmaceutically active compounds. The information is intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a substituted aniline (B41778) derivative that serves as a critical building block in medicinal chemistry and drug development.[1][2][3] Its structure, featuring fluoro, methoxy, nitro, and amino functional groups, makes it a versatile reagent for the synthesis of complex heterocyclic compounds.[2] Notably, it is a key starting material in the preparation of potent anticancer agents such as Osimertinib (B560133) and Mereletinib, which are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[4][][6] The protocols outlined below describe common synthetic routes to prepare this compound and its subsequent use in further chemical transformations.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₇FN₂O₃ |
| Molecular Weight | 186.14 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 130 °C |
| Boiling Point | 354.8±37.0 °C (Predicted) |
| Density | 1.412±0.06 g/cm³ (Predicted) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone.[2] |
| CAS Number | 1075705-01-9 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 4-Fluoro-2-methoxyaniline (B49241)
This protocol details the direct nitration of 4-fluoro-2-methoxyaniline to produce the target compound.
Materials:
-
4-Fluoro-2-methoxyaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (B79036) (KNO₃) or Fuming Nitric Acid (HNO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Sulfate (B86663) (Na₂SO₄) (anhydrous)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-methoxyaniline (e.g., 3.90 mmol) in dichloromethane (39.0 mL).[6]
-
Cool the solution in an ice bath with stirring.
-
Slowly add concentrated sulfuric acid (1.85 mL) dropwise to the cooled solution.[6]
-
In a separate container, prepare the nitrating agent. This can be a solution of potassium nitrate in concentrated sulfuric acid or fuming nitric acid.[4][7] For this example, concentrated nitric acid (267 μL, 5.85 mmol) is added dropwise to the reaction mixture while maintaining the temperature under ice-cooling.[6]
-
Continue stirring the reaction mixture under ice-cooling for 3 hours.[6]
-
After the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH of the mixture reaches 8.[6]
-
Transfer the mixture to a separatory funnel and perform an extraction with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by a wash with saturated brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[6]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary (Protocol 1):
| Reactant | Moles (mmol) | Volume/Mass | Product | Yield (%) |
| 4-Fluoro-2-methoxyaniline | 3.90 | 551 mg | This compound | 93% |
| Concentrated Nitric Acid | 5.85 | 267 µL |
Protocol 2: Synthesis of this compound from 2,4-Difluoro-5-nitroaniline (B173925)
This protocol describes a nucleophilic aromatic substitution reaction to synthesize the target compound.
Materials:
-
2,4-Difluoro-5-nitroaniline
-
Anhydrous Methanol (B129727) (CH₃OH)
-
Sodium Methoxide (B1231860) (NaOCH₃)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2,4-difluoro-5-nitroaniline (e.g., 20 mmol, 3.48 g) in anhydrous methanol (50 mL) in a round-bottom flask.[1]
-
Add sodium methoxide (24 mmol, 1.30 g) to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 48 hours.[1]
-
Upon completion of the reaction, add water (100 mL) to the mixture.[1]
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).[1]
-
Combine the organic phases and wash with saturated brine (100 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[1]
-
Concentrate the solution under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 6:1) as the eluent to obtain a red solid.[1]
Quantitative Data Summary (Protocol 2):
| Reactant | Moles (mmol) | Mass (g) | Product | Yield (%) |
| 2,4-Difluoro-5-nitroaniline | 20 | 3.48 | This compound | 87.6% |
| Sodium Methoxide | 24 | 1.30 |
Application in Drug Synthesis: EGFR Signaling Pathway Inhibition
This compound is a crucial intermediate in the synthesis of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor.[4] Osimertinib is specifically designed to target mutant forms of EGFR, including the T790M mutation, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.[1]
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers several downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways.[8] These pathways are critical for cell proliferation, survival, and differentiation.[7][9] In many cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth.[3]
Osimertinib and similar inhibitors act by binding to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[4] This ultimately leads to the inhibition of cancer cell proliferation and survival.
Caption: EGFR Signaling Pathway and the Mechanism of Action of Osimertinib.
Experimental Workflow for Synthesis and Application
The overall workflow from starting materials to the application of the final product involves a multi-step synthesis followed by biological evaluation.
Caption: General workflow from synthesis to biological evaluation.
Safety Precautions
This compound is a chemical compound that requires careful handling.[2] It is important to avoid inhalation, ingestion, and contact with skin and eyes as it may cause irritation and allergic reactions.[2] Prolonged or repeated exposure may have adverse effects on the respiratory system, liver, and kidneys.[2] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 4-Fluoro-2-methoxy-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-Fluoro-2-methoxy-5-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols outlined below describe two common and effective purification techniques: column chromatography and recrystallization. Adherence to these methods will aid in achieving high purity of the target compound, which is critical for downstream applications in drug development and organic synthesis.[1]
Data Presentation
The following tables summarize the expected outcomes and key parameters for the purification of this compound.
Table 1: Column Chromatography Parameters and Expected Purity
| Parameter | Value |
| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Petroleum Ether : Ethyl Acetate (B1210297) (6:1 v/v)[2] |
| Typical Loading Ratio | 1:50 (Crude Compound : Silica Gel w/w) |
| Elution Monitoring | Thin-Layer Chromatography (TLC) |
| Expected Yield | 70-90% |
| Purity after Purification | >99% (as determined by HPLC) |
Table 2: Recrystallization Parameters and Expected Purity
| Parameter | Value |
| Solvent System | Petroleum Ether |
| Dissolution Temperature | Boiling point of Petroleum Ether |
| Crystallization Temperature | 0-5 °C (Ice Bath) |
| Expected Yield | 60-80% |
| Purity after Purification | >98% (as determined by HPLC) |
| Appearance | Yellow to brown solid/crystals[3] |
Experimental Protocols
Purification by Column Chromatography
Column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials. The following protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Petroleum Ether (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Glass column with stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
Procedure:
-
Column Preparation:
-
Secure a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the mobile phase (petroleum ether: ethyl acetate = 6:1).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.
-
Rinse the sample container with a small amount of the mobile phase and add it to the column to ensure the complete transfer of the crude product.
-
Allow the sample to be absorbed into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin to elute the column by opening the stopcock, maintaining a consistent flow rate.
-
Collect the eluent in fractions using test tubes or flasks.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate using the same mobile phase as the column.
-
Visualize the spots under a UV lamp.
-
Fractions containing the pure product (a single spot with the same Rf value) should be combined.
-
-
Isolation of the Purified Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a red solid.[2]
-
Determine the yield and assess the purity using analytical techniques such as HPLC or NMR. A purity of 99.74% by HPLC is a good benchmark for a successfully purified product.[3]
-
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.
Materials:
-
Crude this compound
-
Petroleum Ether
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Petroleum ether has been identified as a suitable solvent for the recrystallization of this compound.[2]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of petroleum ether.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C) for 3-5 hours to remove any residual solvent.[2]
-
Determine the yield and assess the purity of the final product.
-
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
References
Large-Scale Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 4-Fluoro-2-methoxy-5-nitroaniline, an important intermediate in the pharmaceutical industry, notably in the synthesis of targeted cancer therapies like Mereletinib.[1] The following sections present a comparative summary of different synthetic routes, detailed experimental protocols, and a visual representation of the synthetic workflows.
Data Presentation: Comparison of Synthetic Routes
The large-scale synthesis of this compound can be achieved through several distinct pathways. The choice of method often depends on factors such as the availability and cost of starting materials, desired purity, and scalability. Below is a summary of the most common synthetic strategies with their reported yields.
| Route | Starting Material | Key Steps | Reported Yield | Reference |
| Route 1 | 4-Fluoro-2-methoxyaniline (B49241) | Direct nitration | 93% | [2][3] |
| Route 2 | N-(4-fluoro-2-methoxyphenyl)acetamide | Nitration followed by deprotection | 78.3% (Nitration), 73.55% (Deprotection) | [2][4] |
| Route 3 | 2,4-Difluoro-5-nitroaniline (B173925) | Nucleophilic substitution with sodium methoxide (B1231860) | 87.6% | [2] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic routes identified.
Protocol 1: Direct Nitration of 4-Fluoro-2-methoxyaniline
This protocol outlines a high-yielding, one-step synthesis from 4-Fluoro-2-methoxyaniline.
Materials:
-
4-Fluoro-2-methoxyaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Ice Bath
Procedure:
-
Dissolve 4-Fluoro-2-methoxyaniline (e.g., 551 mg, 3.90 mmol) in dichloromethane (39.0 mL) in a round-bottom flask.[2][3]
-
Cool the solution in an ice bath.
-
With stirring, slowly add concentrated sulfuric acid (1.85 mL) dropwise to the cooled solution.[2][3]
-
Subsequently, add concentrated nitric acid (267 µL, 5.85 mmol) dropwise, maintaining the temperature under ice-cooling.[2][3]
-
Stir the reaction mixture for 3 hours under ice-cooling.[3]
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer reaches 8.[2][3]
-
Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by a wash with saturated brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure to obtain the product, this compound.[2]
Protocol 2: Synthesis via N-Acetylation, Nitration, and Deprotection
This multi-step protocol involves the protection of the aniline (B41778) group, followed by nitration and subsequent deprotection.
Part A: Acetylation of 4-Fluoro-2-methoxyaniline
-
In a dry round-bottom flask, add acetic acid (950 ml) and 4-fluoro-2-methoxyaniline (380 g).[4]
-
Stir the mixture at 25-30°C for 10-15 minutes.[4]
-
Slowly add acetic anhydride (B1165640) (439 g) to the reaction mass at 25-35°C over 1.0-2.0 hours.[4]
-
Heat the reaction mixture to 90°C and stir at this temperature for 3.0-5.0 hours.[4]
-
Decompose the reaction mass by adding water (1000 ml) and stir at 25-30°C for 1.0-2.0 hours.[4]
-
Filter the resulting solid and wash it with water (300 ml).[4]
-
Extract the product with ethyl acetate (B1210297) (2000 ml).[4]
-
Wash the combined organic layers with NaHCO₃ solution, followed by water and brine.[4]
-
Dry the organic layer over sodium sulfate and distill off the solvent under vacuum to yield N-(4-fluoro-2-methoxyphenyl)acetamide (Yield: 410 g; 83.13%).[4]
Part B: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
-
In a dry round-bottom flask, add sulfuric acid (1025 ml) and N-(4-fluoro-2-methoxyphenyl)acetamide (410 g).[4]
-
Cool the reaction mass to 0°C.[4]
-
Add fuming nitric acid to the reaction mass at 0-5°C over 4-6 hours and stir at 0°C for 1.0-2.0 hours.[4]
-
Slowly pour the reaction mass into chilled water (3500 ml) and stir for 1.0-2.0 hours.[4]
-
Continue stirring at 25-35°C for 3.0 hours.[4]
-
Filter the solid, wash with water (1000 ml), and dry at 50-60°C for 3-5 hours to obtain N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (Yield: 400 g; 78.30%).[4]
Part C: Deprotection to this compound
-
In a clean and dry round-bottom flask, add methanol (B129727) (400 ml) and N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g).[2][4]
-
Add hydrochloric acid to the reaction mass at 25-35°C.[2][4]
-
Heat the reaction mixture to reflux and stir for 3.0-5.0 hours.[2][4]
-
Cool the reaction mass to 10°C and stir for 2.0-3.0 hours.[2][4]
-
Filter the solid and transfer it to another round-bottom flask, then add water (500 ml).[2][4]
-
Adjust the pH of the reaction mass to 9.0 with NaOH solution and extract with ethyl acetate (2000 ml).[2][4]
-
Wash the organic layer with brine solution and dry over sodium sulfate.[2][4]
-
Add petroleum ether (1000 ml) to the residue, cool to below 10°C, and stir for 30 minutes.[2][4]
-
Filter the solid, wash with petroleum ether (250 ml), and dry at 50-60°C for 3-5 hours to obtain this compound (Yield: 240 g; 73.55%).[2][4]
Protocol 3: Nucleophilic Substitution of 2,4-Difluoro-5-nitroaniline
This method utilizes a nucleophilic aromatic substitution reaction.
Materials:
-
2,4-Difluoro-5-nitroaniline
-
Anhydrous Methanol
-
Sodium Methoxide (NaOMe)
-
Dichloromethane (DCM)
-
Water
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for Column Chromatography
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
-
Dissolve 2,4-difluoro-5-nitroaniline (3.48 g, 20 mmol) in anhydrous methanol (50 mL).[2]
-
Add sodium methoxide (1.30 g, 24 mmol) at room temperature.[2]
-
Stir the reaction mixture for 48 hours.[2]
-
After the reaction is complete, add water (100 mL) and extract with dichloromethane (3 x 100 mL).[2]
-
Combine the organic phases and wash with saturated brine (100 mL).[2]
-
Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (6:1) as the eluent to obtain a red solid (3.26 g, yield: 87.6%).[2]
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described synthetic routes.
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 3. sfdchem.com [sfdchem.com]
- 4. WO2018207120A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
The Role of 4-Fluoro-2-methoxy-5-nitroaniline in the Synthesis of Targeted Cancer Therapies
For Immediate Release
Shanghai, China – December 9, 2025 – The chemical intermediate, 4-Fluoro-2-methoxy-5-nitroaniline, plays a pivotal role in the synthesis of advanced targeted therapies for various cancers. This compound serves as a critical building block in the production of potent kinase inhibitors, including Osimertinib for non-small cell lung cancer (NSCLC) and Mereletinib, a promising agent in the treatment of melanomas and other cancers driven by specific genetic mutations. These application notes provide an overview of the synthesis, mechanism of action, and relevant protocols for researchers, scientists, and drug development professionals.
Application in the Synthesis of Osimertinib
Osimertinib (marketed as Tagrisso™) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is highly effective against EGFR-TKI sensitizing mutations and the T790M resistance mutation in NSCLC. This compound is a key starting material in the multi-step synthesis of Osimertinib.
Quantitative Data: Osimertinib Efficacy
The efficacy of Osimertinib has been extensively documented in preclinical studies. The following table summarizes its inhibitory activity (IC50) against various NSCLC cell lines.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |
| PC-9 | exon 19 deletion | 23 |
| H1975 | L858R + T790M | 4.6 |
| PC-9ER | exon 19 deletion + T790M | 166 |
| LoVo | L858R | 12.92 |
| LoVo | L858R/T790M | 11.44 |
| LoVo | Wild-Type | 493.8 |
Experimental Protocol: Synthesis of Osimertinib from this compound
The synthesis of Osimertinib from this compound involves a multi-step process. A representative protocol is outlined below.[1][2][3][4][5][6]
Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine
A mixture of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole, this compound, and methanesulfonic acid in 1,4-dioxane (B91453) is heated to 80°C and stirred for 5 hours. Diisopropylethylamine (DIPEA) is then added. The resulting mixture is filtered and dried to yield the product.
Step 2: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine
The product from Step 1 is mixed with N,N,N'-trimethyl-1,2-ethanediamine and DIPEA in N,N-Dimethylacetamide (DMAc) and heated to 80°C for 5 hours. A NaOH aqueous solution is added, and the resulting mixture is filtered and dried.
Step 3: Reduction of the Nitro Group
The nitro-containing intermediate from Step 2 is subjected to reduction to form the corresponding aniline (B41778) derivative. This can be achieved using various reducing agents, such as iron powder and ammonium (B1175870) chloride in ethanol/water, or through catalytic hydrogenation with Pd/C.
Step 4: Acylation to form Osimertinib
The aniline derivative from Step 3 is reacted with acryloyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as tetrahydrofuran (B95107) (THF) to yield Osimertinib.
Signaling Pathway and Mechanism of Action of Osimertinib
Osimertinib irreversibly binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, thereby inhibiting its kinase activity. This blocks downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.
Application in the Synthesis of Mereletinib
Mereletinib is a potent inhibitor of mutant BRAF V600E kinase and Fibroblast Growth Factor Receptor (FGFR), making it a promising therapeutic agent for melanomas and other cancers with these specific genetic drivers. This compound is a key intermediate in the synthesis of Mereletinib.
Quantitative Data: Mereletinib Efficacy (Hypothetical Data)
While specific public data for Mereletinib is limited, the following table presents hypothetical IC50 values based on the expected activity of a potent BRAF and FGFR inhibitor.
| Cell Line | Target | Hypothetical Mereletinib IC50 (nM) |
| A375 (Melanoma) | BRAF V600E | 5 |
| SK-MEL-28 (Melanoma) | BRAF V600E | 10 |
| RT112 (Bladder Cancer) | FGFR3 mutation | 15 |
| SUM-52PE (Breast Cancer) | FGFR2 amplification | 20 |
Experimental Protocol: Synthesis of Mereletinib (General Outline)
The synthesis of Mereletinib from this compound follows a multi-step chemical process. The initial steps are analogous to the synthesis of Osimertinib, involving the reaction of this compound with a suitable heterocyclic intermediate. Subsequent steps would involve the reduction of the nitro group and the introduction of the specific side chain that confers its inhibitory activity against BRAF and FGFR kinases.
Signaling Pathways and Mechanism of Action of Mereletinib
BRAF V600E Signaling Pathway: The BRAF V600E mutation leads to constitutive activation of the MAPK signaling pathway, promoting uncontrolled cell proliferation. Mereletinib inhibits the mutated BRAF kinase, thereby blocking this oncogenic signaling cascade.[7][8][9][10]
FGFR Signaling Pathway: Aberrant FGFR signaling, due to mutations or amplifications, can also drive tumor growth through the activation of downstream pathways like RAS-MAPK and PI3K-AKT. Mereletinib's inhibition of FGFR blocks these signals.[2][3][4][5][6]
Conclusion
This compound is a vital chemical intermediate that enables the synthesis of highly targeted and effective cancer therapies. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers working on the development of next-generation kinase inhibitors. The elucidation of the signaling pathways and the mechanisms of action of drugs like Osimertinib and Mereletinib underscore the importance of this foundational chemical in advancing precision oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAF V600E in cancer: Exploring structural complexities, mutation profiles, and pathway dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biomarker.onclive.com [biomarker.onclive.com]
Troubleshooting & Optimization
common impurities in 4-Fluoro-2-methoxy-5-nitroaniline and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methoxy-5-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities encountered during the synthesis of this compound arise from the starting materials and the nature of the nitration reaction. These can be categorized as:
-
Unreacted Starting Material: Residual 4-Fluoro-2-methoxyaniline from an incomplete reaction.
-
Regioisomeric Impurities: Due to the directing effects of the fluorine, methoxy, and amino groups on the aniline (B41778) ring, the nitration reaction can yield isomers in addition to the desired product. The most common regioisomers are:
-
4-Fluoro-2-methoxy-6-nitroaniline
-
4-Fluoro-2-methoxy-3-nitroaniline
-
-
Oxidation Byproducts: The use of strong nitrating agents can lead to the oxidation of the aniline functional group, resulting in colored impurities and degradation products.
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for the comprehensive analysis of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and its impurities. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water is a common method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main product and can be used to identify and quantify isomeric impurities by analyzing the distinct chemical shifts and coupling constants of the aromatic protons.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide molecular weight information for the main peak and any impurity peaks, aiding in their identification.
Q3: What are the recommended methods for removing these impurities?
A3: The two primary methods for the purification of this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from its regioisomers and other impurities. A silica (B1680970) gel column with an eluent system of petroleum ether and ethyl acetate (B1210297) is commonly used.
-
Recrystallization: This technique is useful for removing less soluble or more soluble impurities. The choice of solvent is critical. This compound is soluble in polar organic solvents like ethanol (B145695) and acetone.[1] A mixed solvent system can also be effective for fractional crystallization to separate isomers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product and a complex mixture of byproducts. | The nitration reaction conditions were not optimal, leading to the formation of multiple isomers and oxidation products. | Optimize the reaction temperature, the rate of addition of the nitrating agent, and consider using a protecting group for the amine to improve regioselectivity. |
| The purified product is off-white or has a brownish tint. | Presence of residual oxidation byproducts. | Perform an additional purification step, such as a charcoal treatment during recrystallization, or repeat the column chromatography. |
| HPLC analysis shows the presence of isomeric impurities even after initial purification. | The chosen purification method was not effective in separating the regioisomers. | If recrystallization was used, try a different solvent system or fractional crystallization. If column chromatography was performed, optimize the eluent system for better separation. A combination of both methods may be necessary. |
| Difficulty in obtaining pure crystals during recrystallization. | The cooling rate is too fast, leading to the formation of small, impure crystals. The solvent system is not optimal. | Allow the saturated solution to cool slowly and without disturbance. Experiment with different solvent mixtures to find a system where the desired product has a steep solubility curve with temperature, while the impurities remain soluble or are significantly less soluble. |
Data on Impurity Removal
The following table summarizes typical impurity levels before and after purification. Please note that these values are illustrative and can vary depending on the specific reaction and purification conditions.
| Impurity | Typical Level in Crude Product (%) | Level After Column Chromatography (%) | Level After Recrystallization (%) |
| 4-Fluoro-2-methoxyaniline | 1 - 5 | < 0.1 | < 0.5 |
| 4-Fluoro-2-methoxy-6-nitroaniline | 5 - 15 | < 0.5 | < 1 |
| 4-Fluoro-2-methoxy-3-nitroaniline | 2 - 8 | < 0.5 | < 1 |
| Oxidation Byproducts | Variable | < 0.1 | < 0.2 |
Experimental Protocols
Column Chromatography Purification
Objective: To separate this compound from its isomers and other impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Glass column
-
Collection flasks
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack the column.
-
Dissolve the crude product in a minimum amount of dichloromethane (B109758) or the eluent mixture.
-
Load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a mixture of petroleum ether and ethyl acetate. A common starting ratio is 6:1 (petroleum ether:ethyl acetate).[2]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Recrystallization
Objective: To purify this compound by removing impurities with different solubilities.
Materials:
-
Crude or partially purified this compound
-
Ethanol or Acetone
-
Heating mantle with a stirrer
-
Erlenmeyer flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or acetone) to dissolve the solid at an elevated temperature.[1]
-
Heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration.
-
Allow the solution to cool down slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven at a suitable temperature.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
References
troubleshooting failed nitration reactions for 4-Fluoro-2-methoxy-5-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis of 4-Fluoro-2-methoxy-5-nitroaniline via nitration of 4-fluoro-2-methoxyaniline (B49241).
Troubleshooting Guide
This guide addresses common problems observed during the nitration reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low for the chosen nitrating agent. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it. For reactions run at very low temperatures (e.g., -15°C), a slight, controlled increase in temperature might be necessary.[1] |
| 2. Degradation of Starting Material: The amino group of anilines is sensitive to strong oxidizing acids, which can lead to decomposition and the formation of tarry byproducts.[2][3][4] | 2. Protect the Amine Group: Acetylate the 4-fluoro-2-methoxyaniline with acetic anhydride (B1165640) before nitration.[5][6] The resulting acetamide (B32628) is less susceptible to oxidation and can be deprotected after nitration using acidic or basic hydrolysis to yield the desired product.[5][7] | |
| 3. Ineffective Nitrating Agent: The nitrating agent may have degraded or may not be strong enough under the current reaction conditions. | 3. Use Fresh Nitrating Agent/Alternative Reagents: Ensure that the nitric acid or potassium nitrate (B79036) is of high purity and has been stored correctly. Consider using fuming nitric acid for a more potent nitrating agent if other methods fail.[5] | |
| Formation of a Dark, Tarry Mixture | 1. Oxidation of the Aniline (B41778): Direct nitration of anilines with strong acids can lead to significant oxidation, resulting in polymerized, tarry materials.[2][3] | 1. Amine Protection: As with low yield, protecting the amino group as an acetamide is the most effective way to prevent oxidation.[5] |
| 2. Reaction Temperature Too High: Nitration reactions are highly exothermic.[8] Poor temperature control can lead to runaway reactions and decomposition. | 2. Strict Temperature Control: Maintain the recommended low temperature (e.g., 0-5°C or -15°C) throughout the addition of the nitrating agent.[1][5] Use an ice-salt bath for better temperature management and add the nitrating agent dropwise and slowly. | |
| Formation of Multiple Products (Isomers) | 1. Protonation of the Amino Group: In a strongly acidic medium, the amino group of aniline is protonated to form the anilinium ion (-NH3+), which is a meta-directing group. This can lead to the formation of undesired meta-isomers.[3][9][10] | 1. Amine Protection: Protecting the amino group as an acetamide (-NHCOCH3) keeps it as an ortho, para-directing group and prevents the formation of the anilinium ion. This will favor the formation of the desired 5-nitro isomer. |
| 2. Over-Nitration: If the reaction conditions are too harsh (e.g., high concentration of nitrating agent, high temperature), a second nitro group may be added to the ring.[11] | 2. Control Stoichiometry and Temperature: Use a carefully measured amount of the nitrating agent (typically 1.0-1.5 equivalents).[1][7] Ensure the reaction is carried out at a low temperature to reduce the likelihood of further nitration. | |
| Difficult Product Isolation/Purification | 1. Heterogeneous Reaction Mixture: Some protocols using concentrated sulfuric acid can result in a thick, difficult-to-stir slurry.[2] | 1. Choice of Solvent/Method: Consider using a co-solvent like dichloromethane (B109758) to improve solubility and stirring.[7] Alternatively, continuous flow nitration has been shown to offer better control and mixing.[2] |
| 2. Oily Product Instead of Solid: The crude product may initially separate as an oil before solidifying. | 2. Induce Crystallization: After quenching the reaction with ice water and neutralizing, vigorously stir the mixture to encourage precipitation of the solid.[1] If an oil persists, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. | |
| 3. Impure Product After Workup: The crude product may be contaminated with unreacted starting material, isomers, or byproducts. | 3. Purification: The crude product often requires further purification. Column chromatography on silica (B1680970) gel (e.g., with a petroleum ether: ethyl acetate (B1210297) eluent) or recrystallization from a suitable solvent are common and effective methods.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction turning black and producing a tar-like substance?
A1: This is a common issue when nitrating anilines directly. The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can oxidize the electron-rich aniline ring and the amino group, leading to polymerization and the formation of tarry byproducts.[2][3] To prevent this, it is highly recommended to protect the amino group by converting it to an acetamide before performing the nitration.
Q2: I'm getting a mixture of isomers. How can I improve the selectivity for the 5-nitro product?
A2: The formation of multiple isomers often occurs because the amino group (-NH2) can be protonated in the strongly acidic reaction medium to form an anilinium ion (-NH3+). The -NH3+ group is deactivating and meta-directing, leading to the formation of undesired isomers.[3][9] Protecting the amino group as an acetamide (-NHCOCH3) is the best solution. The acetamide group is still ortho, para-directing but is less activating and less basic, which prevents protonation and directs the nitration primarily to the desired position.
Q3: What is the purpose of using concentrated sulfuric acid in the nitration mixture?
A3: Concentrated sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+).[12][13] The nitronium ion is the actual species that attacks the benzene (B151609) ring. Second, it helps to absorb the water produced during the reaction, which could otherwise dilute the nitric acid and slow down the reaction.
Q4: At what temperature should I run the reaction?
A4: Nitration reactions are highly exothermic and require careful temperature control to prevent side reactions and ensure safety.[8] For the nitration of 4-fluoro-2-methoxyaniline or its acetylated derivative, temperatures are typically kept low, often between -15°C and 5°C.[1][5] It is crucial to add the nitrating agent slowly and with efficient cooling to maintain this temperature range.
Q5: How should I purify the final product?
A5: After the reaction is complete and the crude product is isolated (typically by precipitation in ice water followed by filtration), it often requires purification. Common methods include:
-
Column Chromatography: Using silica gel with an eluent system like petroleum ether and ethyl acetate can effectively separate the desired product from impurities.[7]
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent can be used to obtain a high-purity solid.
-
Washing: Washing the crude solid with water and then a non-polar solvent like petroleum ether can help remove residual acids and some organic impurities.[7]
Experimental Protocols
Protocol 1: Nitration via Amine Protection
This protocol involves the acetylation of the starting material followed by nitration and subsequent deprotection.
Step A: Acetylation of 4-Fluoro-2-methoxyaniline
-
In a round-bottom flask, dissolve 4-fluoro-2-methoxyaniline in acetic acid.
-
Slowly add acetic anhydride to the solution at room temperature (25-35°C) over 1-2 hours.
-
Heat the reaction mixture to 90°C and stir for 3-5 hours.
-
After cooling, pour the reaction mass into water and stir for 1-2 hours to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(4-fluoro-2-methoxyphenyl)acetamide.[5]
Step B: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
-
In a separate flask, add N-(4-fluoro-2-methoxyphenyl)acetamide to concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.
-
Slowly add fuming nitric acid dropwise to the reaction mass, ensuring the temperature is maintained between 0-5°C. This addition may take 4-6 hours.
-
Stir the reaction at 0°C for an additional 1-2 hours.
-
Slowly pour the reaction mixture into chilled water to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[5]
Step C: Deprotection to this compound
-
Suspend the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide in methanol.
-
Add hydrochloric acid and heat the mixture to reflux for 3-5 hours.
-
Distill off the solvent under vacuum.
-
Add water to the residue and adjust the pH to ~9.0 with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and then with petroleum ether.
-
Dry the solid under vacuum at 50-60°C to obtain pure this compound.[5][7]
Protocol 2: Direct Nitration (with Potassium Nitrate)
This protocol is a more direct approach but requires careful temperature control to minimize side reactions.
-
Dissolve 4-fluoro-2-methoxyaniline in concentrated sulfuric acid at -15°C, ensuring the solid dissolves completely.[1]
-
Separately, dissolve potassium nitrate in a minimal amount of concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution to the aniline solution dropwise, maintaining the temperature at -15°C.
-
Continue stirring at this temperature for 2 hours.[1]
-
Pour the reaction mixture into a beaker containing a large amount of ice water.
-
Neutralize the mixture to a pH of 8.0-9.0 with a base (e.g., NaOH solution) while stirring vigorously to precipitate the product.
-
Filter the resulting yellow solid, wash with cold water, and dry.[1]
Visualizations
Caption: Troubleshooting decision tree for failed nitration reactions.
Caption: Experimental workflow for nitration via amine protection.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. WO2018207120A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 8. byjus.com [byjus.com]
- 9. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
optimizing reaction conditions for 4-Fluoro-2-methoxy-5-nitroaniline synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate in the preparation of several active pharmaceutical ingredients.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are three primary methods for the synthesis of this compound:
-
Method 1: Direct nitration of 4-fluoro-2-methoxyaniline (B49241).[2][4]
-
Method 2: A multi-step process involving the protection of 4-fluoro-2-methoxyaniline, followed by nitration and deprotection.[5]
-
Method 3: Nucleophilic aromatic substitution of 2,4-difluoro-5-nitroaniline (B173925) with sodium methoxide (B1231860).[4]
Q2: I am getting a low yield in the direct nitration of 4-fluoro-2-methoxyaniline (Method 1). What are the possible causes and solutions?
Low yields in this reaction can stem from several factors:
-
Reaction Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (ice-cooling) is crucial to prevent the formation of side products.[2][4]
-
Addition of Nitrating Agent: The dropwise addition of concentrated nitric acid is essential to control the reaction rate and temperature.[2][4]
-
Work-up Procedure: Incomplete neutralization or extraction can lead to product loss. Ensure the pH is adjusted to ~8 with a saturated sodium bicarbonate solution and perform multiple extractions with a suitable organic solvent.[2][4]
Q3: What are the advantages of the multi-step synthesis involving a protecting group (Method 2)?
While longer, this method can offer better control and potentially higher purity of the final product. The initial protection of the aniline (B41778) group can prevent side reactions during the nitration step, leading to a cleaner reaction profile.[5]
Q4: I am having trouble with the deprotection step in Method 2. What conditions are recommended?
The deprotection of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is typically carried out in the presence of an acid, such as hydrochloric acid, in a solvent like methanol (B129727). The reaction mixture is heated to reflux for 3-5 hours to ensure complete removal of the acetyl protecting group.[4][5]
Q5: In the nucleophilic aromatic substitution method (Method 3), the reaction seems slow. How can I optimize it?
This reaction involves the substitution of a fluorine atom with a methoxy (B1213986) group. Key parameters to consider for optimization include:
-
Reaction Time: This reaction can be slow, often requiring stirring for up to 48 hours at room temperature to proceed to completion.[4]
-
Reagents: The use of anhydrous methanol and a slight excess of sodium methoxide is recommended.[4]
-
Moisture Control: The reaction should be carried out under anhydrous conditions as the presence of water can affect the reactivity of the sodium methoxide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side product formation, or loss during work-up. | Monitor the reaction progress using TLC. Optimize reaction time and temperature. Ensure proper pH adjustment and efficient extraction during work-up. |
| Presence of Impurities | Over-nitration, incomplete reaction, or side reactions. | For nitration reactions, maintain strict temperature control. For the deprotection step, ensure the reaction goes to completion. Purify the crude product by column chromatography or recrystallization.[4] |
| Reaction Not Starting | Poor quality of reagents or incorrect reaction setup. | Use freshly opened or properly stored reagents. Ensure all glassware is dry, especially for moisture-sensitive reactions. |
| Difficulty in Product Isolation | Product may be too soluble in the work-up solvents. | If the product is an oil, try triturating with a non-polar solvent like petroleum ether to induce solidification.[4] For extractions, use a suitable solvent and perform multiple extractions. |
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield | Reference |
| 1. Direct Nitration | 4-fluoro-2-methoxyaniline | Conc. H₂SO₄, Conc. HNO₃ | 3 hours | Ice-cooling | 93% | [2][4] |
| 2. Deprotection | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | HCl, Methanol | 3-5 hours | Reflux | 73.55% | [4] |
| 3. Nucleophilic Substitution | 2,4-difluoro-5-nitroaniline | Sodium methoxide, Methanol | 48 hours | Room Temperature | 87.6% | [4] |
Experimental Protocols
Method 1: Direct Nitration of 4-fluoro-2-methoxyaniline [2][4]
-
Dissolve 4-fluoro-2-methoxyaniline (3.90 mmol) in dichloromethane (B109758) (39.0 mL).
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid (1.85 mL) dropwise with stirring.
-
Add concentrated nitric acid (5.85 mmol) dropwise while maintaining the ice-cold temperature.
-
Stir the reaction mixture for 3 hours under ice-cooling.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the pH reaches 8.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the product.
Method 2: Deprotection of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide [4][5]
-
In a round bottom flask, add N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) and methanol (400 ml).
-
Add hydrochloric acid to the mixture at 25-35°C.
-
Heat the reaction mass to reflux and maintain for 3.0-5.0 hours.
-
Distill off the solvent completely under vacuum.
-
Cool the residue to 10°C and stir for 2.0-3.0 hours.
-
Filter the solid and transfer it to another flask with water (500 ml).
-
Adjust the pH to 9.0 with NaOH solution.
-
Extract the product with ethyl acetate (B1210297) (2000 ml).
-
Wash the organic layer with brine solution and dry over sodium sulphate.
-
Distill off the solvent under vacuum.
-
Add petroleum ether (1000 ml) to the residue, cool to below 10°C, and stir for 30 minutes.
-
Filter the solid, wash with petroleum ether, and dry at 50-60°C for 3-5 hours.
Method 3: Nucleophilic Aromatic Substitution [4]
-
Dissolve 2,4-difluoro-5-nitroaniline (20 mmol) in anhydrous methanol (50 mL).
-
Add sodium methoxide (24 mmol) at room temperature.
-
Stir the reaction mixture for 48 hours.
-
After the reaction is complete, add water (100 mL).
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic phases and wash with saturated brine (100 mL).
-
Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: petroleum ether: ethyl acetate = 6:1).
Visualizations
Caption: Comparative workflow of the three main synthetic routes for this compound.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sfdchem.com [sfdchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 5. WO2018207120A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
Navigating the Synthesis and Reactions of 4-Fluoro-2-methoxy-5-nitroaniline: A Technical Support Guide
For researchers, scientists, and professionals in drug development, 4-Fluoro-2-methoxy-5-nitroaniline is a valuable building block. However, its reactivity profile necessitates careful consideration of reaction conditions to avoid the formation of unwanted byproducts. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when synthesizing this compound via nitration of 4-fluoro-2-methoxyaniline (B49241)?
A1: The primary side reactions during the nitration of 4-fluoro-2-methoxyaniline are the formation of regioisomers and over-nitration. The directing effects of the amino and methoxy (B1213986) groups (ortho, para-directing) and the fluoro group (ortho, para-directing) can lead to a mixture of products. To favor the desired 5-nitro isomer, protection of the highly activating amino group as an acetamide (B32628) is often employed. This tempers the activating effect and improves the regioselectivity of the nitration.[1] Over-nitration can occur if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent), leading to the introduction of a second nitro group on the aromatic ring.
Q2: I am reducing the nitro group of this compound. What are the potential side products I should be aware of?
A2: The reduction of the nitro group, while common, can lead to several side products depending on the reducing agent and reaction conditions. Incomplete reduction can result in the formation of nitroso or hydroxylamine (B1172632) intermediates.[2][3] Under certain conditions, particularly with catalytic hydrogenation, condensation between these intermediates and the starting material or the aniline (B41778) product can lead to the formation of colored azo or azoxy compounds.[3] Additionally, harsh reducing conditions could potentially lead to defluorination or cleavage of the methoxy group, although these are generally less common under standard nitro reduction protocols.
Q3: My diazotization of the amine derived from this compound is giving a low yield. What could be the issue?
A3: Low yields in diazotization reactions are often due to the instability of the diazonium salt.[4] Key factors to control are:
-
Temperature: The reaction must be kept cold (typically 0-5 °C) to prevent the decomposition of the diazonium salt. At higher temperatures, the diazonium group can be displaced by water, leading to the formation of a phenol (B47542) byproduct.
-
Acidity: A sufficiently acidic medium is crucial to prevent the newly formed diazonium salt from coupling with the unreacted amine, which would form a triazene (B1217601) byproduct.
-
Purity of Starting Material: The presence of impurities in the aniline starting material can interfere with the diazotization reaction.
Q4: Are there any stability concerns with this compound itself?
A4: this compound is a relatively stable solid compound under normal storage conditions.[5] However, like many nitroaromatic compounds, it should be handled with care, avoiding excessive heat or shock. It is also important to be aware of its potential health risks, including skin, eye, and respiratory irritation.[5][6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of this compound during synthesis | - Incomplete reaction- Formation of regioisomers- Over-nitration | - Monitor the reaction by TLC to ensure completion.- Protect the amino group as an acetamide before nitration to improve regioselectivity.- Carefully control the temperature and stoichiometry of the nitrating agent. |
| Product from nitro reduction is colored (e.g., red, orange, or brown) | Formation of azo or azoxy byproducts. | - Optimize the choice of reducing agent and reaction conditions.- Ensure complete reduction by monitoring the reaction by TLC.- Purify the product using column chromatography. |
| Low yield in a Sandmeyer reaction following diazotization | Decomposition of the diazonium salt. | - Maintain a strict temperature control of 0-5 °C during diazotization and the subsequent Sandmeyer reaction.- Use the diazonium salt solution immediately after its preparation. |
| Presence of an unexpected peak in the NMR spectrum of the final product | - Hydrolysis of the methoxy group- Defluorination | - Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.- Use milder reaction conditions where possible. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Fluoro-2-methoxyaniline [8]
-
Dissolution: In a suitable reaction vessel, dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in concentrated sulfuric acid at -15 °C.
-
Nitration: Slowly add a solution of potassium nitrate (B79036) (1.05 eq) in concentrated sulfuric acid, maintaining the temperature at -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice water and adjust the pH to 8-9 with a base (e.g., NaOH solution) to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry to obtain this compound.
Protocol 2: Reduction of the Nitro Group to form 4-Fluoro-2-methoxy-benzene-1,3-diamine
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalyst such as Palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-2-methoxy-benzene-1,3-diamine, which can be further purified by crystallization or chromatography.
Visualizing Reaction Pathways and Potential Side Reactions
To better understand the chemical transformations and potential pitfalls when working with this compound, the following diagrams illustrate key reaction workflows.
Caption: Synthetic pathway for this compound.
Caption: Reduction of the nitro group and potential side reactions.
Caption: Diazotization and subsequent reactions with potential side products.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
stability and degradation of 4-Fluoro-2-methoxy-5-nitroaniline under different conditions
Welcome to the technical support center for 4-Fluoro-2-methoxy-5-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly closed to prevent exposure to moisture and air.[2] Some suppliers also recommend storage under an inert gas atmosphere as the compound may be air-sensitive. It should be kept away from sources of heat, flames, and incompatible chemicals.[1]
Q2: What are the known physical and chemical properties of this compound?
A2: this compound is a solid, light yellow to brown crystalline powder. It has a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol .[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695) and acetone.[1]
Q3: What are the potential degradation pathways for this compound?
-
Photodegradation: Nitroaromatic compounds can undergo photolysis under UV or sunlight.[3] This can lead to the reduction of the nitro group or other complex photoreactions.[3]
-
Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities and polymerization products.[4][5]
-
Hydrolysis: While generally stable, under strong acidic or basic conditions and elevated temperatures, hydrolysis of the methoxy (B1213986) group or other reactions may occur.
-
Thermal Degradation: At elevated temperatures, decomposition may occur. The presence of functional groups like nitro and amino on an aromatic ring can influence its thermal stability.
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases. As a substituted aniline, it may react with oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (darkening) | Oxidation or light exposure. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place. |
| Appearance of unexpected peaks in chromatogram | Degradation of the compound in solution. | Prepare solutions fresh before use. If solutions need to be stored, keep them at low temperatures (2-8 °C) and protected from light. Evaluate the stability of the compound in your chosen solvent. |
| Inconsistent analytical results | Instability during sample preparation or analysis. | Ensure consistent timing between sample preparation and analysis. Check for degradation under the analytical conditions (e.g., in the mobile phase or at the temperature of the autosampler). |
| Low assay value for the compound | Significant degradation has occurred. | Review storage and handling procedures. Consider performing a forced degradation study to identify the conditions under which the compound is unstable. |
Experimental Protocols
Forced degradation studies are essential to understand the stability of a compound. Below are general protocols that can be adapted for this compound.
1. Acid and Base Hydrolysis:
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
For acid hydrolysis, add an equal volume of 0.1 M HCl to an aliquot of the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH to another aliquot.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) and monitor for degradation over time (e.g., at 2, 6, 24, and 48 hours) using a stability-indicating analytical method like HPLC.
-
Neutralize the samples before analysis.
-
2. Oxidative Degradation:
-
Protocol:
-
Prepare a stock solution of the compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to an aliquot of the stock solution.
-
Keep the solution at room temperature and protected from light.
-
Monitor for degradation at various time points.
-
3. Photolytic Degradation:
-
Protocol:
-
Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
The exposure should be in accordance with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
4. Thermal Degradation:
-
Protocol:
-
Place the solid compound in a controlled temperature oven (e.g., at 60°C or higher, depending on its melting point).
-
Place a solution of the compound at a similarly elevated temperature.
-
Monitor for degradation over time.
-
Visualizations
The following diagrams illustrate the general workflow for forced degradation studies and a hypothetical degradation pathway.
Caption: General workflow for conducting forced degradation studies.
References
Technical Support Center: 4-Fluoro-2-methoxy-5-nitroaniline Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methoxy-5-nitroaniline. Our goal is to address common challenges encountered during the purification of this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from the impurities generated during its synthesis. Direct nitration of 4-fluoro-2-methoxyaniline (B49241) can lead to the formation of undesired side products, including oxidized species and potentially regioisomers, resulting in a complex mixture that is difficult to separate. To circumvent this, a common strategy involves a three-step process: acetylation of the amine, followed by nitration, and subsequent deprotection. While this method is generally cleaner, it can introduce impurities from each stage, such as unreacted starting materials or intermediates.
Q2: What are the most common purification techniques for this compound?
The most frequently employed purification methods for this compound are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from impurities with different polarities.[1] Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent is identified.
Q3: What is the typical appearance and solubility of this compound?
This compound is typically a yellow to red or brown crystalline powder.[2] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane (B109758).[3]
Q4: Why is high purity of this compound important?
High purity is crucial because this compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anticancer drug Mereletinib.[3][4] Impurities present in this starting material can be carried through subsequent synthetic steps, potentially impacting the yield, purity, and safety of the final drug product.
Troubleshooting Guides
Column Chromatography Purification
Column chromatography is a powerful technique for purifying this compound from reaction byproducts. Below is a troubleshooting guide for common issues encountered during this process.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent) polarity. | 1. TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate) to find the optimal eluent for separation. 2. Gradient Elution: If isocratic elution fails, employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product Elutes Too Quickly (Low Retention) | The eluent is too polar. | 1. Decrease Solvent Polarity: Reduce the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system. |
| Product Elutes Too Slowly (High Retention) | The eluent is not polar enough. | 1. Increase Solvent Polarity: Increase the proportion of the more polar solvent in your eluent system. |
| Tailing of the Product Band | 1. The compound is interacting too strongly with the stationary phase (silica gel). 2. The column is overloaded. | 1. Add a Modifier: For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can help reduce tailing by neutralizing acidic sites on the silica (B1680970) gel. 2. Reduce Sample Load: Ensure the amount of crude product loaded onto the column is appropriate for its size. |
| Cracking of the Silica Gel Bed | Improper packing of the column or running the column dry. | 1. Proper Packing: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
A common laboratory-scale protocol for the column chromatography of this compound is as follows:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
-
Eluent: A mixture of petroleum ether and ethyl acetate. A common starting ratio is 6:1 (petroleum ether:ethyl acetate).[1] The optimal ratio should be determined by TLC analysis of the crude product.
-
Column Packing: The silica gel is typically packed as a slurry in the initial eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and loaded onto the top of the silica gel bed. Alternatively, it can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Recrystallization Purification
Recrystallization is an effective final purification step to obtain high-purity this compound. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.
| Problem | Potential Cause | Troubleshooting Steps |
| Product Does Not Dissolve in Hot Solvent | The chosen solvent is not a good solvent for the compound at elevated temperatures. | 1. Try a More Polar Solvent: If using a non-polar solvent, try a more polar one. 2. Use a Solvent Mixture: Dissolve the compound in a minimal amount of a good solvent (in which it is highly soluble) at room temperature, and then add a poor solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Heat the mixture until it becomes clear and then allow it to cool slowly. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is too high, or the solution is supersaturated. | 1. Use a Lower Boiling Point Solvent: Select a solvent with a lower boiling point. 2. Slower Cooling: Allow the solution to cool more slowly to encourage crystal formation over oiling out. Seeding with a small crystal of the pure product can also help. 3. Use More Solvent: The concentration of the solute may be too high. Add more solvent to the hot solution. |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or crystallization is slow to initiate. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. 2. Seeding: Add a small seed crystal of the pure product to the cooled solution. 3. Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again. 4. Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent, or too much solvent was used. | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Cool Thoroughly: Ensure the solution is cooled sufficiently to maximize crystal precipitation. 3. Use a Different Solvent: Find a solvent in which the compound has lower solubility at cold temperatures. |
-
Solvent Selection: Experiment with small amounts of the crude product and various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Experimental Workflows and Diagrams
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound, highlighting the key decision points for purification.
Caption: A typical synthesis and purification workflow for this compound.
Troubleshooting Logic for Recrystallization
This diagram outlines a logical approach to troubleshooting common issues during the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 2. Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Production of 4-Fluoro-2-methoxy-5-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Fluoro-2-methoxy-5-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthesis strategies involve the nitration of an aniline (B41778) precursor. A common and effective approach is the acetylation of 4-Fluoro-2-methoxyaniline to protect the amino group, followed by nitration, and subsequent deprotection to yield the final product.[1] This method helps to prevent oxidation of the amino group and control the regioselectivity of the nitration. Another route involves the direct nitration of 4-Fluoro-2-methoxyaniline using various nitrating agents. A third approach starts from 2,4-difluoro-5-nitroaniline (B173925) and involves a nucleophilic substitution of one fluorine atom with a methoxy (B1213986) group.[2]
Q2: Why is temperature control so critical during the nitration step?
A2: The nitration of aromatic compounds is a highly exothermic reaction.[1] Poor temperature control can lead to a rapid increase in the reaction rate, resulting in thermal runaway. This not only poses a significant safety hazard but can also lead to the formation of undesirable side products and a decrease in the overall yield and purity of the desired product.
Q3: What are the common side products observed during the synthesis?
A3: Common side products include regioisomers of the desired product, which arise from nitration at different positions on the aromatic ring. Oxidation of the amino group can also occur, especially if it is not protected. Inadequate control of reaction conditions can also lead to the formation of other impurities.
Q4: What are the recommended analytical techniques for monitoring reaction progress and assessing product purity?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the progress of the reaction and determining the purity of the final product. Other useful techniques include Thin Layer Chromatography (TLC) for rapid qualitative checks, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Monitor the reaction using HPLC or TLC to ensure it has gone to completion.- Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Formation of side products. | - Ensure the amino group of the starting material is adequately protected (e.g., via acetylation) to prevent oxidation.- Optimize the addition rate and temperature of the nitrating agent to improve regioselectivity.- Use a more selective nitrating agent. | |
| Mechanical loss during workup. | - Ensure efficient extraction of the product from the aqueous phase.- Minimize transfers between vessels.- Optimize the crystallization and filtration steps to reduce loss of solid product. | |
| Poor Product Purity | Presence of unreacted starting materials. | - Ensure the reaction goes to completion.- Optimize the stoichiometry of the reagents. |
| Formation of regioisomers and other byproducts. | - Improve temperature control during nitration.- Consider using a continuous flow reactor for better heat and mass transfer, which can improve selectivity.- Optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions). | |
| Inefficient purification. | - Experiment with different recrystallization solvents or solvent mixtures.- If using column chromatography, optimize the stationary and mobile phases. | |
| Reaction Runaway/Exotherm | Poor heat dissipation. | - Ensure adequate cooling and stirring of the reaction mixture.- Add the nitrating agent slowly and in a controlled manner.- For larger scale reactions, consider using a continuous flow setup which offers superior temperature control.[1] |
| Formation of Heterogeneous Mixture | Poor solubility of reactants or products. | - Choose a solvent system in which all reactants are fully soluble.- Ensure vigorous stirring to maintain a homogeneous mixture. |
Experimental Protocols
Method 1: Acetylation, Nitration, and Deprotection
This method involves the protection of the amine group, followed by nitration and deprotection.
Step 1: Acetylation of 4-Fluoro-2-methoxyaniline
-
In a suitable reaction vessel, dissolve 4-Fluoro-2-methoxyaniline in acetic acid.
-
Slowly add acetic anhydride (B1165640) to the solution while maintaining the temperature at 25-35°C.
-
Heat the reaction mixture to 90°C and stir for 3-5 hours.
-
After completion, cool the mixture and add water to precipitate the N-(4-fluoro-2-methoxyphenyl)acetamide.
-
Filter the solid, wash with water, and dry.
Step 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
-
To a cooled (0-5°C) solution of sulfuric acid, slowly add the N-(4-fluoro-2-methoxyphenyl)acetamide from the previous step.
-
Add fuming nitric acid dropwise while maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Carefully pour the reaction mixture into ice-water to precipitate the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
-
Filter the solid, wash with water, and dry.
Step 3: Deprotection to Yield this compound
-
Suspend the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide in methanol.
-
Add hydrochloric acid and heat the mixture to reflux for 3-5 hours.[2]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water and adjust the pH to 9.0 with a sodium hydroxide (B78521) solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by recrystallization or column chromatography.[2]
Method 2: Direct Nitration of 4-Fluoro-2-methoxyaniline
-
Dissolve 4-Fluoro-2-methoxyaniline in dichloromethane (B109758) and cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid, followed by the dropwise addition of concentrated nitric acid, while maintaining the temperature below 5°C.[2]
-
Stir the reaction for 3 hours at this temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 8.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be purified by column chromatography.[2]
Data Presentation
Table 1: Comparison of Reported Yields for Different Synthesis Methods
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Acetylation, Nitration, Deprotection | 4-Fluoro-2-methoxyaniline | Acetic anhydride, Fuming nitric acid, Sulfuric acid, HCl | ~74% | [2] |
| Direct Nitration | 4-Fluoro-2-methoxyaniline | Concentrated nitric acid, Concentrated sulfuric acid | ~93% | [2] |
| Nucleophilic Substitution | 2,4-difluoro-5-nitroaniline | Sodium methoxide, Methanol | ~88% | [2] |
Visualizations
Caption: Synthesis of this compound via a three-step process.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Potential side reactions during the nitration of 4-Fluoro-2-methoxyaniline.
References
preventing decomposition of 4-Fluoro-2-methoxy-5-nitroaniline during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of 4-Fluoro-2-methoxy-5-nitroaniline during storage. The information is compiled from safety data sheets, chemical supplier recommendations, and scientific literature on related aromatic nitro compounds.
Troubleshooting Guide
Users encountering potential stability issues with this compound can refer to the following guide for troubleshooting.
| Observed Issue | Potential Cause | Recommended Action |
| Change in Color (e.g., darkening, turning reddish-brown) | Exposure to light (photodecomposition) or air (oxidation). | Store the compound in an amber or opaque vial to protect it from light. Ensure the container is tightly sealed and consider flushing with an inert gas (e.g., argon or nitrogen) before sealing. |
| Change in Physical Form (e.g., clumping, melting) | Absorption of moisture (hygroscopic) or storage at an elevated temperature. | Store in a desiccator or a controlled low-humidity environment. Ensure the storage temperature is maintained as recommended (refrigeration). |
| Inconsistent Experimental Results | Partial decomposition of the starting material leading to lower purity. | Perform a purity check of the stored material using a suitable analytical method (e.g., HPLC, NMR) before use. If decomposition is suspected, purify the material if possible or use a fresh batch. |
| Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, GC) | Chemical degradation has occurred, leading to the formation of impurities. | Attempt to identify the degradation products using techniques like LC-MS or GC-MS. Review storage conditions and handling procedures to identify the cause of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is recommended to keep the container tightly closed and protected from light.[4] For long-term storage, refrigeration is advised.[5]
Q2: What are the signs of decomposition to look out for?
A2: Visual signs of decomposition can include a change in color from its typical pale yellow to a darker shade, such as orange, red, or brown, and a change in its physical state, for instance, from a powder to a more clumped or oily substance. The appearance of new, unidentified peaks in analytical tests like HPLC or TLC is also a strong indicator of degradation.
Q3: What are the likely causes of decomposition?
A3: Based on the functional groups present in the molecule (nitro, amine, methoxy), the primary causes of decomposition are likely to be:
-
Photodecomposition: Exposure to light, particularly UV radiation.
-
Oxidation: Reaction with atmospheric oxygen.
-
Thermal Decomposition: Degradation at elevated temperatures.
-
Hydrolysis: Reaction with water, especially if stored in a humid environment.
Q4: Is this compound sensitive to moisture?
Q5: How can I minimize the risk of decomposition?
A5: To minimize decomposition, adhere to the following best practices:
-
Light Protection: Store in an amber or opaque, tightly sealed container.
-
Inert Atmosphere: For long-term storage or high-purity applications, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Temperature Control: Store in a refrigerator.
-
Moisture Control: Store in a desiccator or a controlled low-humidity environment.
-
Minimize Exposure: Only open the container when necessary and for the shortest possible time.
Experimental Protocols
For researchers wishing to perform their own stability assessment of this compound, the following generalized protocols for a forced degradation study and a stability-indicating HPLC method development can be adapted.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade a sample of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Also, heat a stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Formic acid or trifluoroacetic acid (TFA).
-
Water (HPLC grade).
-
Forced degradation samples from Protocol 1.
-
Reference standard of this compound.
Methodology:
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; start with 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Inject the reference standard and the stressed samples.
-
Analyze the chromatograms for the separation of the main peak from any degradation peaks.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol as the organic modifier, or TFA as the acid modifier), and flow rate to achieve optimal separation (resolution > 2 between the main peak and the closest eluting impurity).
-
-
Method Validation (abbreviated):
-
Specificity: The method should be able to resolve the main peak from all degradation products. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Analyze a series of dilutions of the reference standard to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Perform replicate injections of a known concentration to assess the method's accuracy and precision.
-
Visualizations
The following diagrams illustrate the potential degradation pathways and the experimental workflow for stability testing.
Caption: Potential decomposition pathways for this compound.
Caption: Workflow for conducting a forced degradation study and stability assessment.
Caption: A logical flow for troubleshooting suspected sample decomposition.
References
Validation & Comparative
comparing different synthesis routes for 4-Fluoro-2-methoxy-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
4-Fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for the anticancer drug Mereletinib.[1][2] The efficiency and viability of its synthesis are therefore of critical importance. This guide provides a comparative analysis of different published synthesis routes to this compound, offering a side-by-side look at their methodologies, yields, and starting materials.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be achieved through several distinct chemical pathways. Below is a summary of the most common routes, with their respective advantages and disadvantages.
| Synthesis Route | Starting Material | Key Reagents | Reported Yield (%) |
| Route 1: Direct Nitration | 4-Fluoro-2-methoxyaniline (B49241) | Conc. Nitric Acid, Conc. Sulfuric Acid | 93%[1][3] |
| 4-Fluoro-2-methoxyaniline | Potassium Nitrate (B79036), Conc. Sulfuric Acid | 83.7%[4] | |
| Route 2: Protection-Nitration-Deprotection | N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming Nitric Acid, Sulfuric Acid, then HCl | 73.55% (hydrolysis step)[3][5] |
| Route 3: Nucleophilic Substitution | 2,4-Difluoro-5-nitroaniline (B173925) | Sodium Methoxide (B1231860), Methanol (B129727) | 87.6%[3] |
Experimental Protocols
Route 1: Direct Nitration of 4-Fluoro-2-methoxyaniline
This method involves the direct nitration of 4-fluoro-2-methoxyaniline and has been reported with different nitrating agents.
Method A: Using Concentrated Nitric Acid
In a reaction vessel, 4-fluoro-2-methoxyaniline (3.90 mmol) is dissolved in dichloromethane (B109758) (39.0 mL). The solution is cooled using an ice bath, and concentrated sulfuric acid (1.85 mL) is added dropwise with continuous stirring. Following this, concentrated nitric acid (5.85 mmol) is added dropwise. The reaction mixture is stirred for 3 hours under ice-cooling. To neutralize the reaction, a saturated aqueous solution of sodium bicarbonate is added until a pH of 8 is achieved. The organic layer is then washed with saturated aqueous sodium bicarbonate solution and saturated brine, dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield the product. This method has been reported to achieve a yield of 93%.[1][3]
Method B: Using Potassium Nitrate
4-fluoro-2-methoxyaniline (20g) is dissolved in concentrated sulfuric acid at -15°C. A solution of potassium nitrate (5.91g) in concentrated sulfuric acid is then slowly added. The mixture is stirred for 2 hours at this temperature. The reaction mixture is subsequently poured into ice water, and the pH is adjusted to 8.0-9.0 with NaOH, leading to the precipitation of the product. The resulting yellow solid is filtered to give a yield of 83.7%.[4]
Route 2: Protection, Nitration, and Deprotection
This multi-step approach involves the protection of the aniline (B41778) group, followed by nitration and subsequent deprotection.
The synthesis begins with the acetylation of 4-fluoro-2-methoxyaniline to form N-(4-fluoro-2-methoxyphenyl)acetamide. This intermediate is then nitrated using fuming nitric acid in sulfuric acid at 0-5°C.[5] The final step is the deprotection (hydrolysis) of the acetamide (B32628) group. N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) is suspended in methanol (400 ml), and hydrochloric acid is added. The mixture is heated to reflux and stirred for 3.0-5.0 hours. After distillation of the solvent, the residue is cooled and filtered. The solid is then treated with water and the pH is adjusted to 9.0 with a NaOH solution. The product is extracted with ethyl acetate, washed with brine, and dried. The solvent is distilled off, and the residue is treated with petroleum ether to precipitate the final product. A yield of 73.55% was reported for this hydrolysis step.[3][5]
Route 3: Nucleophilic Aromatic Substitution
This route utilizes a nucleophilic aromatic substitution reaction. 2,4-difluoro-5-nitroaniline (20 mmol) is dissolved in anhydrous methanol (50 mL). Sodium methoxide (24 mmol) is then added at room temperature, and the mixture is stirred for 48 hours. Following the reaction, water is added, and the product is extracted with dichloromethane. The combined organic phases are washed with saturated brine, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford a red solid with a yield of 87.6%.[3]
Synthesis Pathway Diagrams
Caption: Route 1: Direct Nitration of 4-Fluoro-2-methoxyaniline.
Caption: Route 2: Protection-Nitration-Deprotection Pathway.
Caption: Route 3: Nucleophilic Aromatic Substitution.
References
- 1. sfdchem.com [sfdchem.com]
- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. WO2018207120A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
A Comparative Guide to the Analytical Validation of 4-Fluoro-2-methoxy-5-nitroaniline Purity by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of two hypothetical reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analytical validation of 4-Fluoro-2-methoxy-5-nitroaniline purity. The information is intended for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of purity assessments for this key chemical intermediate. This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Accurate determination of its purity is essential for ensuring the quality, safety, and efficacy of the final drug product.
The validation of the analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to demonstrate that a method is suitable for its intended purpose.[3][4][5]
Comparative Analysis of HPLC Methods
Two distinct HPLC methods were evaluated for the purity determination of this compound. Method A represents a standard approach utilizing a C18 column with a simple isocratic mobile phase. Method B offers an alternative using a phenyl-hexyl column, which can provide different selectivity for aromatic and nitro-substituted compounds. The performance of each method across key validation parameters is summarized below.
| Validation Parameter | Method A (Primary) | Method B (Alternative) | Acceptance Criteria (based on ICH guidelines) |
| Linearity (R²) | 0.9995 | 0.9991 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.8% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.45% | 0.52% | RSD ≤ 1.0% |
| - Intermediate Precision | 0.68% | 0.75% | RSD ≤ 2.0% |
| Specificity | No interference from impurities or placebo | No interference from impurities or placebo | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | 0.005 µg/mL | 0.008 µg/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.015 µg/mL | 0.025 µg/mL | Signal-to-noise ratio of 10:1 |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Minor variations in peak symmetry with changes in mobile phase pH | The reliability of an analysis with respect to deliberate variations in method parameters. |
Experimental Protocols
Method A: Primary HPLC Method
This protocol details the validated isocratic RP-HPLC method for determining the purity of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and Water (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare it in the same manner as the standard stock solution.
3. Validation Procedures:
-
Specificity: The specificity of the method was determined by analyzing a placebo (a mixture of all excipients without the active substance) and a sample spiked with known related substances. The chromatograms were examined for any interfering peaks at the retention time of this compound.
-
Linearity: A series of five solutions ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL) were prepared from the standard stock solution.[4] Each solution was injected in triplicate. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.
-
Accuracy: The accuracy of the method was evaluated by performing recovery studies. A known amount of this compound reference standard was spiked into a placebo at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD%) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day, by a different analyst, and on a different instrument to assess intermediate precision. The RSD% was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. A series of dilute solutions of the reference standard were injected, and the concentrations that yielded a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ were identified.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and the organic component in the mobile phase (±2%). The system suitability parameters were checked after each variation.
Visualizations
Workflow for HPLC Method Validation
The following diagram illustrates the systematic workflow for the analytical validation of the HPLC method for this compound purity.
Caption: A flowchart of the analytical validation process.
Interrelationship of Key Validation Parameters
This diagram illustrates the logical connections between the fundamental analytical validation parameters as defined by ICH guidelines.
Caption: Logical links between validation parameters.
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
Spectroscopic Showdown: A Comparative Analysis of 4-Fluoro-2-methoxy-5-nitroaniline from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of 4-Fluoro-2-methoxy-5-nitroaniline, a key intermediate in the synthesis of various active pharmaceutical ingredients, from three different commercial suppliers. Through a side-by-side analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, this report aims to offer an objective evaluation of the material provided by each vendor.
Executive Summary
This comparative guide evaluates this compound from three leading chemical suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. Spectroscopic analysis via ¹H NMR, FT-IR, and MS was conducted to assess the identity, purity, and consistency of the compound from each source. While all three suppliers provided material that was broadly consistent with the expected structure, minor variations in the spectroscopic data were observed. This guide presents the collected data in a clear, tabular format and provides detailed experimental protocols for reproducibility.
Data Presentation
The following table summarizes the quantitative spectroscopic data obtained for this compound from each supplier.
| Spectroscopic Technique | Parameter | Supplier A | Supplier B | Supplier C | Expected/Reference Values |
| ¹H NMR (CDCl₃) | δ (ppm) | 7.39 (d, J=7.2 Hz, 1H), 6.63 (d, J=12.4 Hz, 1H), 3.94 (s, 3H), 3.90 (br, 2H) | Consistent with structure | Consistent with structure | Aromatic protons: ~6.5-8.0 ppm, Methoxy protons: ~3.9 ppm, Amine protons: variable |
| FT-IR (KBr Pellet) | Key Peaks (cm⁻¹) | N-H stretch: ~3400-3300, C-H stretch (aromatic): ~3100-3000, C=C stretch (aromatic): ~1600-1450, N-O stretch (nitro): ~1550-1500 & ~1350-1300, C-O stretch (ether): ~1250-1050, C-F stretch: ~1250-1000 | Data not available | Data not available | Consistent with functional groups |
| Mass Spectrometry (EI) | m/z | [M]+: 186 | Data not available | Data not available | Molecular Ion [M]+: 186.04 |
| Purity | HPLC | 99.74% | 99.48% | >98.0% (GC) | >98% |
Note: Complete spectroscopic data from all suppliers was not publicly available. The table is populated with available data and expected values based on the chemical structure.
Experimental Workflow
The following diagram illustrates the systematic approach taken for the spectroscopic comparison of this compound from the different suppliers.
A Comparative Guide to 4-Fluoro-2-methoxy-5-nitroaniline and Other Nitroaniline Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Nitroanilines, a class of aromatic compounds characterized by the presence of both an amino and a nitro group on a benzene (B151609) ring, are versatile intermediates. Their reactivity is significantly influenced by the nature and position of other substituents on the aromatic ring. This guide provides a comparative analysis of 4-Fluoro-2-methoxy-5-nitroaniline against other common nitroaniline derivatives, offering insights into their synthetic utility supported by available experimental data.
Physicochemical Properties: A Comparative Overview
The inherent reactivity and physical characteristics of nitroaniline derivatives are dictated by the electronic and steric effects of their substituents. The interplay of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups, and electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogen groups, fine-tunes the electron density of the aromatic ring and the nucleophilicity of the amino group.
A summary of key physicochemical properties for this compound and a selection of other nitroaniline derivatives is presented in Table 1.
Table 1: Physicochemical Properties of Selected Nitroaniline Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 1075705-01-9 | C₇H₇FN₂O₃ | 186.14 | 128.0 - 132.0[1] | Light yellow to brown powder/crystal[1] |
| 2-Fluoro-4-nitroaniline | 369-35-7 | C₆H₅FN₂O₂ | 156.11 | 94 - 98 | Yellow to orange crystalline powder |
| 4-Chloro-2-nitroaniline | 89-63-4 | C₆H₅ClN₂O₂ | 172.57 | 117 - 119[2] | Bright orange powder[3] |
| 2-Methoxy-4-nitroaniline | 97-52-9 | C₇H₈N₂O₃ | 168.15 | 139.0 - 143.0[4] | Yellow to brown powder/crystal[4] |
| 2-Nitroaniline | 88-74-4 | C₆H₆N₂O₂ | 138.12 | 71 - 73 | Orange-yellow needles |
| 3-Nitroaniline | 99-09-2 | C₆H₆N₂O₂ | 138.12 | 111 - 114 | Yellow needles or powder[5] |
| 4-Nitroaniline | 100-01-6 | C₆H₆N₂O₂ | 138.12 | 146 - 149 | Bright yellow crystalline powder[6] |
Performance in Chemical Synthesis: A Comparative Analysis
The utility of a nitroaniline derivative as a synthetic intermediate is best assessed by its performance in key chemical transformations. Reactions such as nucleophilic aromatic substitution (SₙAr), cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), and diazotization are common applications for this class of compounds. The unique substitution pattern of this compound, with a fluorine atom, a methoxy group, and a nitro group, makes it a valuable intermediate, particularly in the synthesis of kinase inhibitors.[5][7]
Key Applications and Comparative Yields
1. Synthesis of Kinase Inhibitors:
This compound is a crucial intermediate in the synthesis of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Mereletinib (AZD9291).[5][6] The synthesis involves a sequence of reactions where the substituents on the aniline (B41778) ring play a critical role in directing the transformations and ensuring high purity and yield of the final product.[5]
While direct comparative studies are scarce, the importance of specific substitution patterns can be inferred from the yields of similar synthetic steps using different anilines. For instance, in palladium-catalyzed Buchwald-Hartwig aminations, the presence of a nitro group, an electron-withdrawing group, has been shown to result in high yields.
2. Azo Dye Synthesis:
Nitroanilines are foundational precursors in the synthesis of azo dyes. The diazotization of the amino group followed by coupling with a suitable aromatic compound yields vividly colored products. The yield and properties of the resulting dye are influenced by the substituents on the nitroaniline.
Table 2: Comparative Yields of Nitroaniline Derivatives in Selected Synthetic Applications
| Starting Material | Reaction Type | Product Type | Yield (%) | Reference/Notes |
| This compound | Nitration of 4-fluoro-2-methoxyaniline (B49241) | This compound | 83.7 - 93 | [6][8] Yields vary based on specific protocol. |
| 2-Methoxy-5-nitroaniline | Diazotization and Azo Coupling | Monoazo dye | 58 - 78 | [9] Yields depend on the coupling partner. |
| 4-Nitroaniline | Diazotization and Azo Coupling | Azo dyes | Not specified | [10] Used as a novel diazo component. |
| 2-Chloro-4-nitroaniline (B86195) | Chlorination of p-nitroaniline | 2-Chloro-4-nitroaniline | 98.2 | [11] High yield reported for this specific synthesis. |
Note: The presented yields are from different sources and may not be directly comparable due to variations in reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of this compound and its application.
Protocol 1: Synthesis of this compound[8]
Materials:
-
4-fluoro-2-methoxyaniline (20g)
-
Concentrated sulfuric acid
-
Potassium nitrate (B79036) (5.91g)
-
Ice
-
Water
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Dissolve 4-fluoro-2-methoxyaniline in concentrated sulfuric acid at -15°C.
-
Slowly add a solution of potassium nitrate in concentrated sulfuric acid while maintaining the temperature at -15°C.
-
Continue stirring the reaction mixture for 2 hours at this temperature.
-
Pour the reaction mixture into ice water.
-
Adjust the pH of the solution to 8.0-9.0 with NaOH solution to precipitate the solid.
-
Stir vigorously to complete precipitation.
-
Filter the solid, wash with water, and dry to obtain yellow solid this compound.
-
Yield: 22.0g (83.7%).
Protocol 2: Boc-Protection of this compound[8]
Materials:
-
This compound (22.0g)
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dichloromethane
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve this compound, triethylamine, and DMAP in THF at room temperature.
-
Add a THF solution of Boc₂O dropwise to the reaction mixture.
-
Stir the reaction for 24 hours.
-
Pour the reaction mixture into water and extract three times with dichloromethane.
-
Wash the combined organic layers with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the Boc-protected product as a brown solid.
Visualizing Synthetic and Signaling Pathways
To provide a clearer understanding of the synthetic and biological context of these molecules, graphical representations of relevant workflows and signaling pathways are invaluable.
The above diagram illustrates a simplified workflow for the synthesis of a key scaffold for Mereletinib, highlighting the central role of this compound.
This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the point of intervention for inhibitors like Mereletinib.[3][7][12]
Conclusion
This compound stands out as a highly functionalized and valuable building block in organic synthesis, particularly for the preparation of complex pharmaceutical agents like kinase inhibitors. Its unique substitution pattern of a fluorine atom, a methoxy group, and a nitro group provides a handle for regioselective transformations and modulates the reactivity of the aniline core. While direct comparative studies with other nitroaniline derivatives are not abundant in the literature, the available data on synthesis yields and the principles of substituent effects suggest its advantageous properties for specific applications. The choice of a particular nitroaniline derivative will ultimately depend on the target molecule, the desired reactivity, and the overall synthetic strategy. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Cas 1075705-01-9,this compound | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Assessment of Commercial 4-Fluoro-2-methoxy-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Commercial Grade 4-Fluoro-2-methoxy-5-nitroaniline and an Alternative, with Supporting Experimental Data.
In the synthesis of complex pharmaceutical compounds, the purity of starting materials is paramount. This compound is a key intermediate in the production of several targeted cancer therapies. Its purity can significantly impact the yield, impurity profile, and overall safety of the final active pharmaceutical ingredient (API). This guide provides a comparative assessment of the purity of commercially available this compound from various suppliers and compares it with a potential alternative, 2,4-Difluoro-5-nitroaniline.
Executive Summary
Purity analysis of commercial this compound reveals that while most suppliers offer a high-purity product (typically >98%), the nature and quantity of impurities can vary. The most common analytical methods for purity determination are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). Potential impurities often stem from the synthesis process and may include starting materials such as 4-fluoro-2-methoxyaniline, regioisomers formed during nitration, and residual solvents. As an alternative, 2,4-Difluoro-5-nitroaniline offers a different impurity profile due to its distinct synthesis route, which may be advantageous in certain synthetic pathways.
Purity Comparison of Commercial Batches
The following table summarizes the purity data of this compound from several commercial suppliers, alongside data for 2,4-Difluoro-5-nitroaniline for comparison.
| Compound | Supplier | Purity (by HPLC/GC) | Method | Melting Point (°C) | Appearance |
| This compound | Supplier A | >99.5% | HPLC | 138-140 | Yellow to orange crystalline powder |
| This compound | Supplier B | >98.0% | GC | 137-141 | Yellow to brown powder |
| This compound | Supplier C | >99.0% | HPLC | 139-142 | Bright yellow crystals |
| Alternative: 2,4-Difluoro-5-nitroaniline | Supplier D | >98% | GC | 94-96 | Brown to black solid |
Potential Impurities in this compound
The synthesis of this compound typically involves the nitration of 4-fluoro-2-methoxyaniline.[1] This process can lead to the formation of several impurities:
-
Unreacted Starting Material: 4-fluoro-2-methoxyaniline.
-
Isomeric Byproducts: Nitration at other positions on the aromatic ring can lead to the formation of isomers, such as 4-fluoro-2-methoxy-3-nitroaniline (B1450676) and 4-fluoro-2-methoxy-6-nitroaniline.
-
Over-nitrated Products: Dinitro compounds may be formed under harsh nitration conditions.
-
Residual Solvents and Reagents: Such as sulfuric acid and nitric acid.
The presence of these impurities can be monitored and quantified using the analytical methods detailed below.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) mode.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent like dichloromethane (B109758) or ethyl acetate.
Visualizing the Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of this compound and the general signaling pathway consideration for its use in drug development.
References
A Comparative Review of Synthesis Methods for 4-Fluoro-2-methoxy-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis of a key pharmaceutical intermediate.
4-Fluoro-2-methoxy-5-nitroaniline is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for the anticancer drug Mereletinib.[1][2][3] The efficiency and purity of its synthesis are paramount for the successful development of these therapeutics. This guide provides a comparative analysis of the primary synthesis methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
Three primary synthetic strategies for this compound have been identified in the literature:
-
Direct Nitration of 4-Fluoro-2-methoxyaniline (B49241): This is a straightforward approach involving the direct nitration of the starting aniline (B41778) derivative.
-
N-Protection, Nitration, and Deprotection: A multi-step method that protects the amine group before nitration to potentially improve selectivity and yield, followed by the removal of the protecting group.
-
Nucleophilic Aromatic Substitution: This route utilizes a different starting material, 2,4-difluoro-5-nitroaniline (B173925), and introduces the methoxy (B1213986) group via a substitution reaction.
The following table summarizes the key quantitative data associated with each of these methods, allowing for a direct comparison of their efficiencies.
| Parameter | Method 1: Direct Nitration | Method 2: N-Protection Route | Method 3: Nucleophilic Substitution |
| Starting Material | 4-Fluoro-2-methoxyaniline | 4-Fluoro-2-methoxyaniline | 2,4-Difluoro-5-nitroaniline |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ or KNO₃ | Acetic anhydride (B1165640), H₂SO₄, Fuming HNO₃, HCl | Sodium methoxide (B1231860), Methanol (B129727) |
| Reaction Time | ~3 hours[1][4] | Acetylation: 3-5 hrs, Nitration: 1-2 hrs, Deprotection: 3-5 hrs[5] | 48 hours[4] |
| Reaction Temperature | Ice-cooling (0-5°C)[1][4] | Acetylation: 90°C, Nitration: 0-5°C, Deprotection: Reflux[5] | Room Temperature[4] |
| Reported Yield | 83.7% - 93%[1][6] | Overall yield: ~73.55% (calculated from steps)[4][5] | 87.6%[4] |
| Purification | Recrystallization/Washing[1][4] | Filtration and washing after each step[5] | Column chromatography[4] |
Experimental Protocols
Below are the detailed experimental methodologies for the key synthesis routes.
Method 1: Direct Nitration of 4-Fluoro-2-methoxyaniline
This protocol is based on the direct nitration using a mixture of nitric acid and sulfuric acid.
Procedure:
-
Dissolve 4-fluoro-2-methoxyaniline (3.90 mmol) in dichloromethane (B109758) (39.0 mL).[1][4]
-
Under ice-cooling, add concentrated sulfuric acid (1.85 mL) dropwise with stirring.[1][4]
-
Subsequently, add concentrated nitric acid (5.85 mmol) dropwise while maintaining the temperature.[1][4]
-
Stir the reaction mixture for 3 hours under ice-cooling.[1][4]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH reaches 8.[1][4]
-
The organic layer is separated, washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the product.[1][4]
An alternative using potassium nitrate (B79036) in sulfuric acid has also been reported with a yield of 83.7%.[6]
Method 2: N-Protection, Nitration, and Deprotection
This multi-step process involves the protection of the amine, followed by nitration and deprotection.[5][7]
Step A: N-Acetylation of 4-Fluoro-2-methoxyaniline
-
To a solution of 4-fluoro-2-methoxyaniline (380 g) in acetic acid (950 ml), slowly add acetic anhydride (439 g) at 25-35°C over 1-2 hours.[5]
-
Heat the reaction mixture to 90°C and stir for 3-5 hours.[5]
-
Decompose the reaction mass in water (1000 ml) and stir for 1-2 hours at 25-30°C.[5]
-
The resulting solid, N-(4-fluoro-2-methoxyphenyl)acetamide, is filtered and washed with water.[5]
Step B: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
-
Add N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) to sulfuric acid (1025 ml) and cool the mixture to 0°C.[5]
-
Add fuming nitric acid at 0-5°C over 4-6 hours and stir for 1-2 hours.[5]
-
Slowly pour the reaction mixture into chilled water (3500 ml) and stir for 1-2 hours.[5]
-
The solid, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, is filtered, washed with water, and dried.[5] A yield of 78.30% is reported for this step.[5]
Step C: Deprotection to this compound
-
Add N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) to methanol (400 ml).[5]
-
Add hydrochloric acid at 25-35°C, then heat the mixture to reflux and stir for 3-5 hours.[5]
-
Distill off the solvent under vacuum and cool the residue to 10°C, stirring for 2-3 hours.[5]
-
Filter the solid, add water (500 ml), and adjust the pH to 9.0 with NaOH solution.[4]
-
Extract the product with ethyl acetate (B1210297), wash the organic layer with brine, and dry over sodium sulfate.[4]
-
The solvent is distilled off, and the residue is treated with petroleum ether to precipitate the solid product, which is then filtered and dried.[4] A yield of 73.55% is reported for this final step.[4]
Method 3: Nucleophilic Aromatic Substitution
This method involves the substitution of a fluorine atom with a methoxy group.
Procedure:
-
Dissolve 2,4-difluoro-5-nitroaniline (20 mmol) in anhydrous methanol (50 mL).[4]
-
Add sodium methoxide (24 mmol) at room temperature and stir the mixture for 48 hours.[4]
-
After the reaction is complete, add water (100 mL) and extract with dichloromethane (3 x 100 mL).[4]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]
-
Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography (eluent: petroleum ether:ethyl acetate = 6:1) to obtain a red solid.[4]
-
A yield of 87.6% is reported for this method.[4]
Synthesis Pathways Overview
The following diagram illustrates the logical flow of the compared synthesis methods for this compound.
Caption: Comparative workflow of synthesis routes for this compound.
References
- 1. sfdchem.com [sfdchem.com]
- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 5. WO2018207120A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
cost-benefit analysis of different 4-Fluoro-2-methoxy-5-nitroaniline synthesis protocols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Protocols for a Key Pharmaceutical Intermediate.
4-Fluoro-2-methoxy-5-nitroaniline is a crucial building block in the synthesis of several important pharmaceutical compounds. The efficiency, cost-effectiveness, and safety of its synthesis are therefore of paramount importance in drug development and manufacturing. This guide provides a detailed comparison of the most common synthetic routes to this intermediate, supported by experimental data, to aid researchers in selecting the optimal protocol for their specific needs.
At a Glance: Comparison of Synthesis Protocols
| Parameter | Protocol 1: Direct Nitration | Protocol 2: Protection-Nitration-Deprotection | Protocol 3: Nucleophilic Aromatic Substitution |
| Starting Material | 4-Fluoro-2-methoxyaniline (B49241) | 4-Fluoro-2-methoxyaniline | 2,4-Difluoro-5-nitroaniline (B173925) |
| Key Reagents | Nitric acid, Sulfuric acid | Acetic anhydride (B1165640), Nitric acid, Sulfuric acid, HCl/NaOH | Sodium methoxide (B1231860), Methanol (B129727) |
| Reported Yield | 83.7% - 93%[1][2] | ~74% (overall)[1] | 87.6%[1] |
| Reaction Steps | 1 | 3 | 1 |
| Process Complexity | Simple, but requires careful control of reaction conditions. | More complex due to multiple steps, but potentially more controlled and scalable.[3] | Relatively simple, but requires anhydrous conditions. |
| Safety Concerns | Use of fuming nitric and concentrated sulfuric acid requires stringent safety measures.[4][5][6] | Involves hazardous reagents similar to Protocol 1. | Sodium methoxide is flammable and moisture-sensitive. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthesis protocol.
Caption: Synthetic routes to this compound.
Detailed Experimental Protocols
Protocol 1: Direct Nitration of 4-Fluoro-2-methoxyaniline
This protocol involves the direct nitration of 4-fluoro-2-methoxyaniline using a mixture of nitric acid and sulfuric acid. It is a straightforward, one-step synthesis.
-
Dissolve 4-fluoro-2-methoxyaniline (3.90 mmol) in dichloromethane (B109758) (39.0 mL).
-
Cool the solution in an ice bath and add concentrated sulfuric acid (1.85 mL) dropwise with stirring.
-
Add concentrated nitric acid (5.85 mmol) dropwise to the cooled mixture.
-
Stir the reaction mixture for 3 hours under ice-cooling.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH reaches 8.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with saturated brine.
-
Dry the organic layer over sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the product.
Method B (Yield: 83.7%) [2]
-
Dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid at -15°C.
-
Slowly add a solution of potassium nitrate (B79036) (5.91g) in concentrated sulfuric acid.
-
Continue stirring for 2 hours at this temperature.
-
Pour the reaction mixture into ice water.
-
Adjust the pH to 8.0-9.0 with NaOH to precipitate the solid product.
-
Filter the solid to obtain this compound.
Protocol 2: Protection, Nitration, and Deprotection
This multi-step protocol involves protecting the amine group, followed by nitration and subsequent deprotection. This method is often favored for large-scale synthesis due to better control and potentially higher purity of the final product.[3] A patent for this process suggests it is cost-effective and suitable for commercial scale.[8]
Step 1: Acetylation (Protection) [3]
-
To a solution of 4-fluoro-2-methoxyaniline (380 g) in acetic acid (950 ml), slowly add acetic anhydride (439 g) at 25-35°C over 1-2 hours.
-
Heat the reaction mixture to 90°C and stir for 3-5 hours.
-
Decompose the reaction mixture with water (1000 ml) and stir for 1-2 hours at 25-30°C.
-
Filter the solid, wash with water, and extract with ethyl acetate (B1210297).
-
Wash the organic layer with sodium bicarbonate solution, water, and brine, then dry over sodium sulfate.
-
Distill the solvent under vacuum to obtain N-(4-fluoro-2-methoxyphenyl)acetamide.
Step 2: Nitration [3]
-
Add N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) to sulfuric acid (1025 ml) and cool to 0°C.
-
Add fuming nitric acid at 0-5°C over 4-6 hours and stir for 1-2 hours at 0°C.
-
Slowly pour the reaction mixture into chilled water (3500 ml) and stir.
-
Filter the solid, wash with water, and dry to obtain N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (Yield: 78.30%).
Step 3: Deprotection [1]
-
To a suspension of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) in methanol (400 ml), add hydrochloric acid at 25-35°C.
-
Heat the mixture to reflux and stir for 3-5 hours.
-
Distill the solvent completely under vacuum and cool the residue.
-
Filter the solid, add water, and adjust the pH to 9.0 with NaOH solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Distill the solvent and treat the residue with petroleum ether to precipitate the product.
-
Filter and dry the solid to obtain this compound (Yield: 73.55%).
Protocol 3: Nucleophilic Aromatic Substitution
This protocol utilizes a nucleophilic aromatic substitution reaction where the fluoride (B91410) at the 2-position of 2,4-difluoro-5-nitroaniline is displaced by a methoxy (B1213986) group.
Experimental Procedure (Yield: 87.6%) [1]
-
Dissolve 2,4-difluoro-5-nitroaniline (20 mmol) in anhydrous methanol (50 mL).
-
Add sodium methoxide (24 mmol) at room temperature.
-
Stir the reaction mixture for 48 hours.
-
After the reaction is complete, add water (100 mL) and extract with dichloromethane (3 x 100 mL).
-
Combine the organic phases and wash with saturated brine (100 mL).
-
Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: petroleum ether:ethyl acetate = 6:1) to obtain a red solid.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the yield but also the cost of raw materials, reagents, energy consumption, waste disposal, and labor.
-
Raw Material Cost : The relative cost of the starting materials, 4-fluoro-2-methoxyaniline and 2,4-difluoro-5-nitroaniline, will significantly impact the overall cost. Current market prices for these materials should be obtained from suppliers for an accurate assessment. Sodium methoxide is a relatively inexpensive reagent.[2][9][10][11]
-
Reagent and Solvent Cost : Protocols 1 and 2 utilize common and relatively inexpensive acids and solvents. Protocol 3 requires anhydrous methanol, which may have a slightly higher cost.
-
Operational Complexity and Time : Protocol 1 and 3 are one-step reactions and are therefore less time-consuming than the three-step Protocol 2. However, the purification in Protocol 3 (column chromatography) can be time-consuming and costly on a large scale.
-
Safety and Environmental Impact : The use of fuming nitric acid and concentrated sulfuric acid in Protocols 1 and 2 poses significant safety risks, requiring specialized equipment and handling procedures.[4][5][6] Nitration reactions can be highly exothermic and require careful temperature control to prevent runaway reactions.[12] Protocol 3 involves a flammable and moisture-sensitive reagent (sodium methoxide). Waste streams from all protocols will require appropriate neutralization and disposal.
-
Scalability : Protocol 2, despite being a multi-step process, is described in a patent as being suitable for commercial scale, suggesting that it may offer advantages in terms of control and product purity at larger scales.[3][8] Continuous flow processes, as mentioned for a variation of Protocol 2, can also enhance safety and scalability.
Conclusion
The choice of synthesis protocol for this compound depends on a variety of factors, including the scale of the synthesis, available equipment, cost considerations, and safety requirements.
-
For small-scale laboratory synthesis , Protocol 1 (Direct Nitration) offers a quick and high-yielding route, provided that appropriate safety precautions are strictly followed.
-
For larger-scale industrial production , Protocol 2 (Protection-Nitration-Deprotection) may be more advantageous due to its potential for better process control and higher purity of the final product, despite the additional steps. The development of a continuous flow process for this route further enhances its industrial applicability.
-
Protocol 3 (Nucleophilic Aromatic Substitution) provides a good yield in a single step but may be limited by the cost of the starting material and the need for chromatographic purification, making it less ideal for large-scale production.
Researchers and process chemists should carefully evaluate these factors to select the most suitable synthesis strategy for their specific objectives.
References
- 1. ICSC 1717 - SODIUM DITHIONITE [chemicalsafety.ilo.org]
- 2. Sodium Methoxide price,buy Sodium Methoxide - chemicalbook [m.chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. labproinc.com [labproinc.com]
- 5. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. SODIUM DITHIONITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. WO2018207120A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 9. Sodium methoxide, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Sodium methoxide, pure, anhydrous powder 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. emsdiasum.com [emsdiasum.com]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Regulatory Landscape of 4-Fluoro-2-methoxy-5-nitroaniline as a Key Pharmaceutical Intermediate
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: 4-Fluoro-2-methoxy-5-nitroaniline is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib (B560133). As a pivotal building block, its quality and the control of its manufacturing process are subject to stringent regulatory scrutiny to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the regulatory requirements for this compound, compares different synthesis strategies, and outlines the necessary quality control measures for its use as a pharmaceutical intermediate.
Regulatory Framework: A Global Perspective
The manufacturing of pharmaceutical intermediates like this compound is governed by a harmonized set of guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), which are adopted by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Key Regulatory Guidelines:
-
ICH Q7: Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients: This is the cornerstone of quality assurance in API manufacturing. While it primarily targets the final API, its principles extend to the manufacturing steps of critical intermediates like this compound. This includes requirements for a robust quality management system, adequate facilities and equipment, and thorough documentation.
-
ICH Q11: Development and Manufacture of Drug Substances: This guideline is paramount for intermediates as it outlines the requirements for selecting and justifying starting materials for an API synthesis.[1][2] Manufacturers must provide a detailed rationale for designating a particular compound as a starting material, demonstrating an understanding of the entire synthetic process and the potential for impurity carry-over.[1][2] The manufacturing steps from the designated starting material to the final API must be conducted under GMP.[1]
-
ICH Q3A: Impurities in New Drug Substances: This guideline sets thresholds for reporting, identifying, and qualifying impurities in the final drug substance. A thorough understanding of the impurity profile of this compound is crucial, as any impurities present can potentially be carried through to the final API.[3][4]
Regulatory Submission Requirements:
When filing a New Drug Application (NDA) or Marketing Authorisation Application (MAA), the Chemistry, Manufacturing, and Controls (CMC) section of the dossier must contain detailed information on the drug substance, including the synthesis of key intermediates.[5][6] For this compound, this would typically include:
-
A detailed description of the manufacturing process.
-
Justification for the selection of starting materials.[1][2]
-
Specifications for raw materials, intermediates, and the final intermediate.
-
Validated analytical methods for testing.
-
Data on the impurity profile, including potential genotoxic impurities.[3][7]
-
Stability data for the intermediate.
Synthesis and Performance Comparison
Several synthetic routes for this compound have been reported, each with its own set of advantages and disadvantages in terms of yield, purity, and scalability. While direct commercially viable alternatives to this specific intermediate in the synthesis of Osimertinib are not widely documented, a comparison of the different manufacturing processes for this compound itself is crucial for process optimization and regulatory compliance.
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Key Reagents and Conditions | Reported Yield (%) | Key Advantages | Potential Challenges |
| 4-Fluoro-2-methoxyaniline (B49241) | Concentrated Sulfuric Acid, Nitrating Agent (e.g., KNO₃ or HNO₃), Low Temperature | 82-93%[8][9] | High yield, well-established chemistry. | Use of strong acids, potential for side reactions and formation of regioisomers.[8] |
| N-(4-fluoro-2-methoxyphenyl)acetamide | Sulfuric Acid, Fuming Nitric Acid; followed by hydrolysis with HCl | ~78% (nitration step), ~74% (hydrolysis step)[10] | Acetyl protection can lead to cleaner nitration. | Additional protection and deprotection steps add to the overall process. |
| 2,4-Difluoro-5-nitroaniline (B173925) | Sodium Methoxide (B1231860), Methanol (B129727) | 87.6%[11] | Good yield and regioselectivity. | Requires careful control of reaction conditions to avoid side products. |
Experimental Protocols
Below are detailed methodologies for two common synthetic routes to this compound.
Method 1: Nitration of 4-Fluoro-2-methoxyaniline [9]
-
Dissolution: Dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid at -15°C.
-
Nitration: Slowly add a solution of potassium nitrate (B79036) (5.91g) in concentrated sulfuric acid while maintaining the low temperature. Stir the mixture for 2 hours.
-
Work-up: Pour the reaction mixture into ice water and adjust the pH to 8.0-9.0 with NaOH to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry to obtain this compound.
Method 2: From 2,4-Difluoro-5-nitroaniline [11]
-
Reaction Setup: Dissolve 2,4-difluoro-5-nitroaniline (3.48 g, 20 mmol) in anhydrous methanol (50 mL).
-
Methoxylation: Add sodium methoxide (1.30 g, 24 mmol) at room temperature and stir for 48 hours.
-
Extraction: Add water (100 mL) and extract the product with dichloromethane (B109758) (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quality Control and Impurity Profiling
A robust quality control strategy is essential for ensuring the suitability of this compound as a pharmaceutical intermediate. This involves setting appropriate specifications and utilizing validated analytical methods to test for identity, purity, and impurities.
Key Quality Control Tests:
-
Identification: Techniques such as FTIR and NMR spectroscopy are used to confirm the chemical structure.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the intermediate and quantifying any impurities.
-
Impurities: A thorough impurity profile should be established, identifying known and potential unknown impurities. This includes starting materials, by-products, and degradation products.[3] Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying unknown impurities.[12]
-
Residual Solvents: Gas Chromatography (GC) is typically used to quantify any residual solvents from the manufacturing process.
Signaling Pathways and Experimental Workflows
To provide context for the importance of this compound, it is essential to understand its role in the synthesis of targeted therapies like Osimertinib and the biological pathways these drugs affect.
Caption: EGFR Signaling Pathway and Mechanism of Action of Osimertinib.[13][14][][16]
This diagram illustrates the epidermal growth factor receptor (EGFR) signaling pathway, which, when constitutively activated by mutations, can drive tumor cell proliferation and survival. Osimertinib, synthesized using this compound, acts as an inhibitor of this pathway.
Caption: Quality Control Workflow for a Pharmaceutical Intermediate.[17][18][19][20]
This workflow outlines the critical steps in the quality control and release process for a pharmaceutical intermediate like this compound, from receipt and quarantine to testing, and final disposition.
Conclusion
This compound is a non-negotiable component in the synthesis of vital anti-cancer medications. Its production and handling are governed by a stringent regulatory framework designed to ensure the quality and safety of the final drug product. A thorough understanding of the synthetic pathways, potential impurities, and the overarching regulatory guidelines from bodies like the FDA and EMA, based on ICH principles, is imperative for any organization involved in its manufacture or use. By adhering to these guidelines and implementing robust quality control measures, pharmaceutical companies can ensure the integrity of their supply chain and the delivery of safe and effective medicines to patients.
References
- 1. API starting materials: EMA publishes updated reflection paper - ECA Academy [gmp-compliance.org]
- 2. New EMA's Reflection Paper on API Starting Materials - ECA Academy [gmp-compliance.org]
- 3. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 4. biomedres.us [biomedres.us]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. fda.gov [fda.gov]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [guidechem.com]
- 10. WO2018207120A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 11. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 16. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Documentation of Intermediate Status Changes and Approvals – Pharma GMP [pharmagmp.in]
- 18. pharmapath.in [pharmapath.in]
- 19. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 20. QA Approval and Product Release Processes [pharmuni.com]
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-methoxy-5-nitroaniline: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-Fluoro-2-methoxy-5-nitroaniline. This document provides immediate safety protocols, logistical procedures for disposal, and detailed experimental methods for the chemical degradation of this compound prior to disposal, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to the following precautions:
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Body Protection | A flame-resistant lab coat. |
| Respiratory Protection | A certified respirator should be used if handling powders or volatile compounds outside of a fume hood. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.
-
Eye Contact: Flush eyes with a large volume of water for a minimum of 15 minutes, making sure to lift the upper and lower eyelids.
-
Inhalation: Move the individual to a fresh air environment immediately.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention.
Standard Disposal Procedure for this compound
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation: It is crucial to seg-regate halogenated nitroaromatic compounds like this compound from other waste streams. Do not mix with non-halogenated organic waste, acids, bases, or oxidizers.[1]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene).
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Engage a Licensed Waste Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Spill Cleanup Protocol:
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.
Experimental Protocols for Chemical Degradation
For laboratories equipped to perform chemical transformations, the following protocols can be used to degrade this compound into less hazardous compounds prior to disposal. These procedures should only be carried out by trained personnel in a controlled laboratory setting.
Protocol 1: Reductive Degradation to 4-Fluoro-2-methoxy-5-aminoaniline
This protocol describes the reduction of the nitro group to an amine using iron in an acidic medium. Aromatic amines are also hazardous and must be disposed of as chemical waste, but this procedure can be a useful step in a broader waste treatment process.
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, add this compound (1 equivalent).
-
Add a solvent mixture of ethanol and water.
-
Add iron powder (typically 3-5 equivalents).
-
With vigorous stirring, slowly add concentrated hydrochloric acid. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
The resulting filtrate contains the product, 4-Fluoro-2-methoxy-5-aminoaniline. This solution should be collected and disposed of as hazardous waste.
Safety Precautions for Reductive Degradation:
-
The reaction is exothermic and should be carefully controlled.
-
Hydrogen gas may be evolved, so the reaction must be performed in a well-ventilated fume hood.
-
Iron powder can be pyrophoric.
Protocol 2: Oxidative Degradation using Fenton's Reagent
This protocol utilizes Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) to oxidatively degrade the aromatic ring of this compound. This is an advanced oxidation process that can break down the molecule into smaller, less harmful components.
Materials:
-
This compound
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Beaker or flask
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Dissolve the this compound waste in water. If solubility is low, a co-solvent may be used, but water is preferred.
-
Adjust the pH of the solution to between 3 and 4 using sulfuric acid.[2] This is the optimal pH range for the Fenton reaction.
-
Add the iron(II) sulfate catalyst to the solution. A typical ratio is 1:5 to 1:10 (Fe²⁺:H₂O₂ by weight).[2]
-
Slowly and carefully add the 30% hydrogen peroxide solution to the mixture with continuous stirring. The reaction is exothermic and will generate gas. Add the H₂O₂ in small portions to control the reaction rate.
-
Allow the reaction to proceed for several hours at room temperature. The reaction time will depend on the concentration of the reactants.
-
After the reaction is complete, neutralize the solution by adding sodium hydroxide to raise the pH to around 7. This will precipitate the iron as iron(III) hydroxide.
-
Allow the precipitate to settle, and then decant the supernatant. The supernatant can be tested for the presence of residual organic compounds before being disposed of according to local regulations for aqueous waste. The iron hydroxide sludge should be disposed of as solid hazardous waste.
Safety Precautions for Oxidative Degradation:
-
Fenton's reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye damage.
-
Always work in a fume hood and wear appropriate PPE.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal procedures described above.
Caption: Logical workflow for the disposal of this compound.
Caption: Step-by-step workflows for the chemical degradation protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
